Ethyl 13-docosenoate
Description
Structure
2D Structure
Properties
CAS No. |
199189-90-7 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
ethyl docos-13-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3 |
InChI Key |
WFZQLUSOXHIVKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 13-docosenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 13-docosenoate, commonly known as ethyl erucate, is the ethyl ester of 13-docosenoic acid (erucic acid). As a long-chain fatty acid ester, it possesses distinct physicochemical properties that are of significant interest in various scientific and industrial applications, including in the formulation of pharmaceuticals, cosmetics, and as a biochemical reagent.[] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and include both experimentally determined and estimated data.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₆O₂ | [] |
| Molecular Weight | 366.60 g/mol | [] |
| CAS Number | 37910-77-3 | [2] |
| Synonyms | Ethyl erucate, (Z)-13-Docosenoic acid ethyl ester, cis-13-Docosenoic acid ethyl ester | [] |
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Source |
| Melting Point | 28-32 °C (for Erucic Acid) | Not specified | [3] |
| Boiling Point | 358 °C | at 400 mmHg | [3] |
| 265 °C | at 15 mmHg | [4] | |
| Density | 0.86 g/cm³ | Not specified | [3] |
| Solubility | Insoluble in water. Soluble in ethanol, methanol, and ether. | Not specified | [3] |
| Refractive Index | nD⁴⁵ 1.4534; nD⁶⁵ 1.44794 | 45 °C and 65 °C | [3] |
| Flash Point | 265°C | at 15mm | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for key experiments.
Synthesis of this compound via Fischer Esterification
The synthesis of this compound can be achieved through the Fischer esterification of erucic acid with ethanol in the presence of an acid catalyst.[5][6][7][8]
Materials:
-
Erucic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known quantity of erucic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction towards the ester product.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extract the ethyl erucate into diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Determination of Melting Point
The melting point provides an indication of the purity of a solid compound.
Apparatus:
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.
Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique to assess the purity of volatile and semi-volatile compounds like this compound.[9][10][11][12][13]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for fatty acid ester analysis (e.g., a wax-type column).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.
-
Oven Temperature Program: An initial temperature hold followed by a temperature ramp to elute the compound and any potential impurities. A typical program might start at a lower temperature and ramp up to a final temperature held for a few minutes.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., hexane or heptane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram (excluding the solvent peak).
Solubility Determination
Understanding the solubility of this compound in various solvents is critical for its application in formulations.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, diethyl ether, hexane)
-
Vials or test tubes
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Add a known amount of this compound to a vial.
-
Add a small, measured volume of the solvent to be tested.
-
Vortex the mixture for a set period to facilitate dissolution.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, add more this compound and repeat the process until saturation is reached.
-
If the solid does not dissolve, incrementally add more solvent until it does, or until a large volume of solvent has been added, indicating poor solubility.
-
The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration at saturation.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other related fields, facilitating a deeper understanding and application of this long-chain fatty acid ester. The logical workflow for characterization further provides a systematic approach to the analysis of this compound.
References
- 2. Fatty acid ester - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. Ch15 : Synthesis of Esters [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. vernier.com [vernier.com]
- 9. s4science.at [s4science.at]
- 10. pubs.sciepub.com [pubs.sciepub.com]
- 11. static.igem.org [static.igem.org]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 13. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 13-docosenoate for Researchers and Drug Development Professionals
Introduction
Ethyl 13-docosenoate, also widely known by its common name ethyl erucate, is the ethyl ester of cis-13-docosenoic acid (erucic acid). This long-chain fatty acid ester is a colorless to light yellow, oily liquid.[1] Its chemical and physical properties, particularly its emollient and lubricating characteristics, have led to its prevalent use in the cosmetics and personal care industries.[2][3] For researchers, scientists, and drug development professionals, this compound holds potential as a versatile excipient in topical formulations and may be explored for its role in drug delivery systems.[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its current and potential applications in research and development.
Chemical Structure and Formula
This compound is a monounsaturated fatty acid ester with a 24-carbon chain. The cis-double bond is located at the 13th carbon position.
Chemical Formula: C₂₄H₄₆O₂[1][4]
** IUPAC Name:** ethyl (13Z)-docos-13-enoate[5]
Synonyms: Ethyl erucate, cis-13-Docosenoic acid ethyl ester, Ethyl cis-13-docosenoate[1]
Structure:
(Simplified representation of the cis-double bond)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 366.63 g/mol | [1][2][6] |
| CAS Number | 37910-77-3 | [1][2][4][6] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Density | 0.870 g/mL | [2][6] |
| Boiling Point | 232 - 234 °C at 8.5 mmHg | [2] |
| Melting Point | Not available | [6] |
| Refractive Index | 1.450 | [2][6] |
| Solubility | Insoluble in water. Soluble in organic solvents. | |
| Purity (typical) | ≥95% (GC) | [1][2][6] |
| Storage Conditions | Store at 0 - 8 °C | [2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is typically achieved through the Fischer esterification of erucic acid with ethanol in the presence of an acid catalyst.
Materials:
-
Erucic acid (cis-13-Docosenoic acid)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve erucic acid in an excess of anhydrous ethanol (e.g., a 1:10 molar ratio of acid to alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of erucic acid) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane).
Analysis
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., the ester carbonyl group).
Applications in Research and Drug Development
This compound's primary application in a research and development context is as an excipient in topical formulations.[2][3]
-
Emollient and Skin-Conditioning Agent: Its long carbon chain imparts excellent emollient properties, making it a valuable ingredient in creams, lotions, and ointments.[2][3] It helps to soften and smooth the skin by forming a lubricating, non-greasy film that improves skin texture and moisture retention.[2]
-
Drug Delivery: As a component of topical drug delivery systems, this compound can influence the formulation's viscosity, feel, and stability. It is also being explored for its potential to improve the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).[2]
-
Research Reagent: In a laboratory setting, it can be used as a starting material or reagent in organic synthesis.[2]
Currently, there is limited publicly available scientific literature detailing the specific biological activities or signaling pathway interactions of this compound. Its role in drug development is primarily as a formulation aid rather than an active therapeutic agent.
Visualizations
Logical Workflow for Topical Formulation Development
The following diagram illustrates a logical workflow for the development of a topical formulation incorporating this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 13-docosenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 13-docosenoate, an ethyl ester of erucic acid. The document details two primary synthesis methodologies: Fischer esterification of erucic acid and transesterification of high-erucic acid oils. It includes meticulous experimental protocols for each method, encompassing reaction conditions, purification techniques, and catalyst selection. Furthermore, this guide outlines the standard analytical techniques for the structural elucidation and purity assessment of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of long-chain fatty acid esters.
Introduction
This compound, also known as ethyl erucate, is the ethyl ester of (Z)-docos-13-enoic acid (erucic acid). It is a long-chain monounsaturated fatty acid ester with the chemical formula C24H46O2.[1] Erucic acid is naturally abundant in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard.[2] Ethyl erucate finds applications in various industries, including the production of biofuels, lubricants, surfactants, and as a precursor in the synthesis of other oleochemicals.[3] Its synthesis is primarily achieved through the esterification of erucic acid with ethanol or the transesterification of triglycerides rich in erucic acid.
This guide provides detailed methodologies for these synthetic routes and the subsequent characterization of the product, aimed at providing researchers and drug development professionals with a practical and in-depth resource.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via two primary methods: Fischer esterification of erucic acid and transesterification of a suitable triglyceride source, such as high-erucic acid rapeseed oil.
Method 1: Fischer Esterification of Erucic Acid
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] In this case, erucic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to produce ethyl erucate and water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add erucic acid (1 equivalent).
-
Addition of Alcohol and Catalyst: Add absolute ethanol in excess (e.g., a 1.5:1 molar ratio of ethanol to erucic acid) to act as both reactant and solvent.[4] Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the erucic acid).[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 2-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Carbon dioxide evolution will be observed.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The excess ethanol and any volatile impurities can be removed under reduced pressure using a rotary evaporator.
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Method 2: Transesterification of High-Erucic Acid Rapeseed Oil
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[5] In this context, the triglyceride (a triester of glycerol) in rapeseed oil reacts with ethanol in the presence of a catalyst to yield ethyl esters of the fatty acids (including ethyl erucate) and glycerol as a byproduct.[6] This method is commonly employed for biodiesel production.[3][6]
-
Catalyst Preparation: Prepare a solution of the catalyst in ethanol. For a base-catalyzed reaction, dissolve potassium hydroxide (KOH) (e.g., 1% by weight of the oil) or sodium methoxide (e.g., 0.5% by weight of the oil) in anhydrous ethanol.[1] For an acid-catalyzed reaction, sulfuric acid can be used.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, heat the high-erucic acid rapeseed oil to the desired reaction temperature (e.g., 60 °C for base catalysis).[3]
-
Reaction: Add the ethanolic catalyst solution to the heated oil. A typical molar ratio of ethanol to oil is 6:1 to ensure the reaction goes to completion.[3]
-
Reaction Conditions: Maintain the reaction temperature and stir vigorously for 1-2 hours.[1][3]
-
Separation and Purification:
-
After the reaction, transfer the mixture to a separatory funnel and allow it to stand. Two distinct layers will form: an upper layer of ethyl esters and a lower layer of glycerol.
-
Separate the lower glycerol layer.
-
Wash the upper ester layer with warm water to remove any residual catalyst, soap, and excess ethanol.
-
Dry the ethyl ester layer over anhydrous sodium sulfate.
-
Filter the mixture to obtain the final product.
-
Further purification can be achieved by vacuum distillation to isolate this compound from other fatty acid ethyl esters present in the mixture.
-
Data Presentation: Synthesis Parameters and Outcomes
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Fischer Esterification of Erucic Acid
| Parameter | Value | Reference |
| Molar Ratio (Ethanol:Erucic Acid) | 1.5:1 to 3:1 | [4][7] |
| Catalyst | Concentrated H2SO4 | [4] |
| Catalyst Loading | 1-5% (w/w of erucic acid) | [4] |
| Reaction Temperature | 80-85 °C | [4] |
| Reaction Time | 2-4 hours | |
| Typical Yield | >70% | [4] |
| Purity (post-purification) | >95% |
Table 2: Transesterification of High-Erucic Acid Rapeseed Oil
| Parameter | Value | Reference |
| Molar Ratio (Ethanol:Oil) | 6:1 | [3] |
| Catalyst | KOH or Sodium Methoxide | [1] |
| Catalyst Loading | 0.5-1% (w/w of oil) | [1] |
| Reaction Temperature | 25-60 °C | [1][3] |
| Reaction Time | 1-2 hours | [1] |
| Typical Conversion | >95% | |
| Purity of Ethyl Ester Mixture | >98% |
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals for this compound include:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet for the methylene protons of the ethyl group adjacent to the oxygen atom.
-
A multiplet for the vinylic protons of the C=C double bond.
-
A triplet for the methylene protons adjacent to the carbonyl group.
-
A series of multiplets for the other methylene protons in the long alkyl chain.
-
A triplet for the terminal methyl group of the docosenoate chain.
-
-
¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. Expected signals include those for the carbonyl carbon, the two carbons of the ethyl group, the two vinylic carbons, and the various methylene and methyl carbons of the long fatty acid chain.
Table 3: Typical NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.34 | m | -CH=CH- |
| ¹H | ~4.12 | q | -O-CH₂-CH₃ |
| ¹H | ~2.28 | t | -CH₂-C=O |
| ¹H | ~1.25 | t | -O-CH₂-CH₃ |
| ¹H | ~0.88 | t | -CH₂-CH₃ (terminal) |
| ¹³C | ~173.8 | s | C=O |
| ¹³C | ~129.9 | d | -CH=CH- |
| ¹³C | ~60.1 | t | -O-CH₂- |
| ¹³C | ~34.4 | t | -CH₂-C=O |
| ¹³C | ~14.3 | q | -O-CH₂-CH₃ |
| ¹³C | ~14.1 | q | -CH₂-CH₃ (terminal) |
(Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound are:
-
C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1250-1000 cm⁻¹.
-
=C-H stretch (alkene): A medium intensity band around 3005 cm⁻¹.
-
C-H stretch (alkane): Strong absorption bands in the 2925-2855 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound (Molecular Weight: 366.62 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 366.
Mandatory Visualizations
Synthesis Workflow Diagram
References
Ethyl 13-Docosenoate: A Synthetic Derivative Not Found in Nature
A Technical Review for Researchers and Drug Development Professionals
Ethyl 13-docosenoate, also known by its common name ethyl erucate, is a long-chain fatty acid ethyl ester. It is formally synthesized through the condensation of the carboxyl group of (13Z)-docosenoic acid (erucic acid) with the hydroxyl group of ethanol[1][2]. Despite the natural prevalence of its parent fatty acid, erucic acid, current scientific literature indicates that this compound itself is not a naturally occurring compound[3][4].
This technical guide addresses the query on the natural sources and occurrence of this compound. However, based on available data, this compound is considered a synthetic product used for experimental and research purposes and is not found in nature[3][4]. Therefore, a discussion of its natural sources, quantitative occurrence, or established experimental protocols for its extraction from natural matrices is not applicable.
Relationship to Naturally Occurring Erucic Acid
While this compound is not found in nature, its parent molecule, erucic acid ((Z)-docos-13-enoic acid), is a well-documented monounsaturated omega-9 fatty acid. Erucic acid is found in the oils of several plant species, most notably those belonging to the Brassicaceae family, such as rapeseed (canola) and mustard. The investigation of erucic acid and its various esters is an active area of research, and it is plausible that the user's interest in this compound stems from its relationship to this naturally occurring fatty acid.
Logical Relationship Diagram
The following diagram illustrates the synthetic relationship between the natural fatty acid, erucic acid, and its ethyl ester, this compound.
Conclusion
References
An In-depth Technical Guide to Ethyl 13-docosenoate (CAS 37910-77-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 13-docosenoate, also known as ethyl erucate. The information is curated for professionals in research and development, offering detailed physicochemical data, experimental protocols, and insights into its synthesis and potential biological relevance.
Physicochemical Properties
This compound is a long-chain fatty acid ethyl ester. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 37910-77-3 | [1][2][3] |
| Molecular Formula | C24H46O2 | [1][4] |
| Molecular Weight | 366.6 g/mol | [1] |
| IUPAC Name | ethyl (13Z)-docosenoate | [1] |
| Synonyms | Ethyl erucate, Ethyl (Z)-docos-13-enoate, cis-13-Docosenoic acid ethyl ester | [1][5] |
| Appearance | Liquid | [3] |
| Boiling Point | 229-230 °C | [3] |
| Flash Point | 82.9 °C | [3] |
| Density | 0.8648 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.457 | [3] |
| Storage Temperature | -20°C | [3] |
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of erucic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
Erucic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
Procedure:
-
In a round-bottom flask, dissolve erucic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent to obtain the crude ethyl erucate.
-
The crude product can be further purified by vacuum distillation or column chromatography.
References
Spectral Data Analysis of Ethyl 13-docosenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for Ethyl 13-docosenoate, also known as Ethyl erucate. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.
Spectral Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.34 | Multiplet | 2H | -CH=CH- |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 2.28 | Triplet | 2H | -CH₂COO- |
| ~2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- |
| 1.62 | Quintet | 2H | -CH₂CH₂COO- |
| ~1.25 | Singlet (broad) | 28H | -(CH₂)₁₄- |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
| 0.88 | Triplet | 3H | CH₃(CH₂)₇- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 173.9 | C=O |
| 129.9 | -CH=CH- |
| 60.1 | -OCH₂CH₃ |
| 34.4 | -CH₂COO- |
| 31.9 | -(CH₂)n- |
| 29.7 | -(CH₂)n- |
| 29.5 | -(CH₂)n- |
| 29.3 | -(CH₂)n- |
| 29.2 | -(CH₂)n- |
| 29.1 | -(CH₂)n- |
| 27.2 | -CH₂-CH= |
| 25.0 | -CH₂CH₂COO- |
| 22.7 | -CH₂CH₃ (chain) |
| 14.3 | -OCH₂CH₃ |
| 14.1 | CH₃(CH₂)₇- |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound (GC-MS)
| m/z | Relative Intensity | Assignment |
| 366 | Low | [M]⁺ (Molecular Ion) |
| 321 | Moderate | [M - OCH₂CH₃]⁺ |
| 297 | Moderate | [M - C₅H₁₁]⁺ |
| 88 | High | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty Rearrangement) |
| 55 | High | [C₄H₇]⁺ |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data for this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | =C-H Stretch |
| 2925, 2854 | Strong | C-H Stretch (asymmetric and symmetric) |
| 1740 | Strong | C=O Stretch (Ester) |
| 1465 | Medium | C-H Bend (Scissoring) |
| 1175 | Strong | C-O Stretch (Ester) |
| 722 | Weak | -(CH₂)n- Rocking |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse experiment. Data were collected with a sufficient number of scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the analysis.
-
Sample Introduction: The sample was introduced into the GC via a heated injection port.
-
Gas Chromatography: The separation was performed on a capillary column suitable for the analysis of fatty acid esters. The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure the elution of the compound. Helium was used as the carrier gas.
-
Mass Spectrometry: The eluent from the GC was directed into the ion source of a mass spectrometer operating in electron ionization (EI) mode. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range sufficient to include the molecular ion and significant fragment ions.
Infrared (IR) Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy was employed.
-
Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin capillary film.
-
Instrumentation: The spectrum was recorded using an FTIR spectrometer.
-
Data Acquisition: The spectrum was obtained by averaging a number of scans to improve the signal-to-noise ratio. The data was collected over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
The Biological Activity of Long-Chain Fatty Acid Ethyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. While initially considered inert byproducts, a growing body of evidence has implicated FAEEs as biologically active molecules with significant roles in cellular function and pathology. Their accumulation in various tissues following alcohol consumption is linked to organ damage and developmental disorders. This technical guide provides an in-depth overview of the biological activities of FAEEs, focusing on their synthesis, metabolism, cellular effects, and the signaling pathways they modulate. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Synthesis and Metabolism of FAEEs
FAEEs are synthesized in the body through several enzymatic pathways, primarily in organs that metabolize ethanol, such as the liver and pancreas. The key enzymes involved in their formation are FAEE synthases and acyl-CoA:ethanol O-acyltransferase (AEAT)[1]. These enzymes catalyze the esterification of long-chain fatty acids or their acyl-CoA derivatives with ethanol. The synthesis can occur in both microsomal and cytosolic compartments of the cell[2]. Once formed, FAEEs can be transported in the bloodstream, bound to lipoproteins and albumin, and accumulate in various tissues, including the liver, pancreas, adipose tissue, and heart[2][3]. Their presence in meconium is also a reliable biomarker for prenatal alcohol exposure[4][5].
Biological Activities and Cellular Effects
The biological activities of FAEEs are diverse and largely depend on the specific fatty acid ester, its concentration, and the cell type. The most well-documented effects are cytotoxicity, induction of cellular stress, and modulation of signaling pathways.
Cytotoxicity and Organ Damage
Elevated levels of FAEEs are strongly associated with cellular injury and organ damage, particularly in the context of alcohol abuse.
-
Pancreatitis: FAEEs are implicated as key mediators of alcohol-induced pancreatitis. They can induce pancreatic acinar cell injury, leading to inflammation and the development of pancreatitis[6][7].
-
Hepatotoxicity: In the liver, FAEEs contribute to alcohol-associated liver disease by inducing endoplasmic reticulum (ER) stress and promoting hepatocyte apoptosis[3].
-
Cardiomyopathy: Accumulation of FAEEs in the heart muscle has been linked to alcoholic cardiomyopathy, although the precise mechanisms are still under investigation.
-
Fetal Alcohol Spectrum Disorders (FASD): FAEEs are considered to be among the causative agents of FASD, a range of developmental issues in children born to mothers who consumed alcohol during pregnancy. FAEEs can cross the placenta and accumulate in fetal tissues, leading to neurodevelopmental problems[8][9][10][11].
Cellular Stress Responses
FAEEs are known to induce significant stress at the cellular level, primarily through the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.
-
Endoplasmic Reticulum (ER) Stress: FAEEs can disrupt protein folding and processing in the ER, leading to an accumulation of unfolded proteins and the activation of the unfolded protein response (UPR). Key markers of ER stress, such as GRP78 and CHOP, are upregulated in response to FAEE exposure[3][4][12].
-
Mitochondrial Dysfunction: FAEEs can impair mitochondrial function by uncoupling oxidative phosphorylation, increasing the production of reactive oxygen species (ROS), and inducing mitochondrial-mediated apoptosis[13][14][15]. This is often linked to disruptions in intracellular calcium homeostasis.
Modulation of Signaling Pathways
FAEEs exert their biological effects by modulating several key intracellular signaling pathways.
-
ER Stress Signaling: As mentioned, FAEEs activate the UPR, which involves three main signaling branches initiated by the sensors PERK, IRE1α, and ATF6. Prolonged activation of this pathway can lead to apoptosis.
-
Inflammatory Signaling: FAEEs can promote inflammation by activating pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation and immunity[16][17][18][19].
-
Apoptotic Signaling: Through the induction of ER stress and mitochondrial dysfunction, FAEEs can trigger programmed cell death, or apoptosis. This involves the activation of caspases and other pro-apoptotic proteins.
Quantitative Data on FAEE Biological Activity
The following tables summarize quantitative data on the concentrations of FAEEs found in biological systems and their effects on various cellular parameters.
| FAEE Species | Tissue/Cell Type | Concentration Range | Reference(s) |
| Total FAEEs | Human Liver (postmortem) | >1000 pmol/g (with ethanol) | [3] |
| Total FAEEs | Human Adipose Tissue (postmortem) | >2000 pmol/g (with ethanol) | [3] |
| Ethyl Arachidonate | Human Liver & Adipose Tissue | >200 pmol/g (with ethanol) | [3] |
| Total FAEEs | Hep G2 cells (in vitro) | 150 - 250 pmol/mg cell protein | [7] |
| Ethyl Oleate | Human Plasma (post-ethanol) | Up to 115 µM/L | [15] |
| Ethyl Palmitate | Human Plasma (post-ethanol) | Variable, contributes to total FAEEs | [20] |
| Ethyl Linoleate | Human Plasma (post-ethanol) | Variable, contributes to total FAEEs | [20] |
| Ethyl Stearate | Human Plasma (post-ethanol) | Variable, contributes to total FAEEs | [21] |
Table 1: Concentrations of FAEEs in Biological Samples
| FAEE Species | Cell Type/System | Effect Measured | Quantitative Change | Reference(s) |
| Ethyl Oleate | B16 cells | Cell Viability | LC50 values reported in various studies | [22] |
| Ethyl Palmitate | MCF7 cells | Cell Viability | LC50 values reported in various studies | [23] |
| Mixed FAEEs | Pancreatic Acinar Cells | Intracellular Ca2+ elevation | Sustained elevations leading to necrosis | [14][15] |
| Palmitate | Hepatocytes | GRP78 expression (ER stress marker) | Significant upregulation | [24] |
| Palmitate | Pancreatic β-cells | Apoptosis | Dose-dependent increase | [25] |
| Mixed FAEEs | Pancreatic Acinar Cells | Mitochondrial membrane potential | Depolarization | [14][15] |
| Mixed FAEEs | Pancreatic Acinar Cells | NAD(P)H levels | Decrease | [15] |
Table 2: Quantitative Effects of FAEEs on Cellular Parameters
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of FAEEs.
Synthesis and Purification of FAEEs
Objective: To synthesize and purify long-chain fatty acid ethyl esters for in vitro and in vivo studies.
Materials:
-
Long-chain fatty acid (e.g., oleic acid, palmitic acid)
-
Anhydrous ethanol
-
Sulfuric acid (concentrated)
-
Hexane
-
Silica gel for column chromatography
-
Solid-phase extraction (SPE) cartridges (aminopropyl-silica and C18)
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Esterification: In a round-bottom flask, dissolve the fatty acid in a 10-fold molar excess of anhydrous ethanol.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1% v/v) to the mixture while stirring.
-
Reflux the mixture for 2-4 hours at 80°C.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the FAEEs with hexane.
-
Wash the organic phase with water and dry over anhydrous sodium sulfate.
-
Evaporate the hexane under reduced pressure to obtain the crude FAEE product.
-
Purification by Column Chromatography:
-
Pack a glass column with silica gel slurry in hexane.
-
Load the crude FAEE product onto the column.
-
Elute with a gradient of hexane and ethyl acetate to separate the FAEE from unreacted fatty acids and other byproducts.
-
-
Purification by SPE:
-
For smaller scale purification, use an aminopropyl-silica SPE cartridge. Elute FAEEs with hexane.
-
Further purify on a C18 SPE cartridge if necessary.
-
-
HPLC Purification (for individual FAEEs):
-
Use a reverse-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile and water to isolate individual FAEE species.
-
-
Verification: Confirm the purity and identity of the synthesized FAEEs using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of FAEEs in Biological Samples by GC-MS
Objective: To extract and quantify FAEEs from tissues or cells.
Materials:
-
Biological sample (tissue homogenate or cell lysate)
-
Internal standard (e.g., deuterated FAEE)
-
Hexane
-
Acetone
-
Solid-phase extraction (SPE) cartridges (aminopropyl-silica)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Protocol:
-
Homogenization/Lysis: Homogenize tissue samples or lyse cells in a suitable buffer.
-
Lipid Extraction:
-
Add the internal standard to the sample.
-
Perform a liquid-liquid extraction using a mixture of hexane and acetone (or other suitable organic solvents).
-
Centrifuge to separate the phases and collect the organic layer containing the lipids.
-
-
SPE Cleanup:
-
Pass the lipid extract through an aminopropyl-silica SPE cartridge to remove interfering lipids.
-
Elute the FAEE fraction with hexane.
-
-
Derivatization (if necessary): For some GC-MS applications, derivatization may be required to improve volatility and chromatographic properties.
-
GC-MS Analysis:
-
Inject the purified FAEE sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the different FAEE species.
-
The mass spectrometer is used for detection and quantification, typically in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Quantification: Calculate the concentration of each FAEE by comparing its peak area to that of the internal standard and using a calibration curve.
Measurement of FAEE Synthase Activity
Objective: To determine the activity of FAEE synthase in a cell or tissue extract.
Materials:
-
Cell or tissue homogenate
-
Radiolabeled substrate (e.g., [14C]oleic acid or [3H]ethanol)
-
Reaction buffer (e.g., Tris-HCl with EDTA)
-
Scintillation cocktail and counter
Protocol:
-
Prepare cell/tissue extract: Homogenize the sample in a suitable buffer and centrifuge to obtain a cytosolic or microsomal fraction.
-
Enzyme Assay:
-
Set up a reaction mixture containing the cell/tissue extract, reaction buffer, and the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
-
Extraction of FAEEs:
-
Perform a lipid extraction as described in the previous protocol.
-
-
Separation: Separate the radiolabeled FAEEs from the unreacted substrate using thin-layer chromatography (TLC) or SPE.
-
Quantification:
-
Scrape the FAEE spot from the TLC plate or elute from the SPE cartridge.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculate Activity: Express the enzyme activity as the amount of product formed per unit of time per milligram of protein.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by long-chain fatty acid ethyl esters.
FAEE-Induced ER Stress and Apoptosis
Caption: FAEE-induced ER stress leading to apoptosis.
FAEE-Induced Mitochondrial Dysfunction
Caption: Mechanisms of FAEE-induced mitochondrial dysfunction.
FAEE-Mediated Inflammatory Signaling
Caption: FAEE activation of the NF-κB inflammatory pathway.
Conclusion
Long-chain fatty acid ethyl esters are potent bioactive molecules that play a significant role in the pathophysiology of alcohol-related diseases. Their ability to induce cellular stress, trigger inflammatory responses, and promote apoptosis underscores their importance as targets for therapeutic intervention. This technical guide provides a foundational understanding of the biological activities of FAEEs, offering valuable information for researchers and clinicians working to mitigate the harmful effects of alcohol consumption. Further research into the specific molecular interactions of FAEEs will undoubtedly reveal new avenues for the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Liver and adipose tissue fatty acid ethyl esters obtained at autopsy are postmortem markers for premortem ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. Fatty acid ethyl ester synthesis in the preparation of scotch whiskey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferulic acid restores mitochondrial dynamics and autophagy via AMPK signaling pathway in a palmitate-induced hepatocyte model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Free Fatty Acid Induces Endoplasmic Reticulum Stress and Apoptosis of β-cells by Ca2+/Calpain-2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gut.bmj.com [gut.bmj.com]
- 15. Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 19. youtube.com [youtube.com]
- 20. Exposure to binge ethanol and fatty acid ethyl esters exacerbates chronic ethanol-induced pancreatic injury in hepatic alcohol dehydrogenase-deficient deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Decreasing acid value of fatty acid ethyl ester products using complex enzymes [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. dovepress.com [dovepress.com]
- 24. Differential Activation of ER Stress Signal Pathways Contributes to Palmitate-Induced Hepatocyte Lipoapoptosis, Cell Biology, Science Publishing Group [sciencepg.com]
- 25. bohrium.com [bohrium.com]
Unveiling the Potential of Ethyl 13-docosenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 13-docosenoate, also known by its common synonym ethyl erucate, is a long-chain monounsaturated fatty acid ester. While its direct biological activities and specific signaling pathways are still under active investigation, its close relationship to erucic acid and its classification as a long-chain fatty acid ester suggest its potential involvement in various metabolic and cellular processes. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, and outlines detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores potential metabolic pathways and presents a logical framework for future research into its novel properties.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H46O2 | [1][2] |
| Molecular Weight | 366.62 g/mol | [1][2] |
| CAS Number | 199189-90-7 | |
| Synonyms | Ethyl erucate, (Z)-Ethyl docos-13-enoate | [1][3] |
| XLogP3 | 10.1 | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 21 | |
| Exact Mass | 366.349780706 u | [2] |
| Complexity | 309 |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 436.77 °C (estimated) | [3] |
| Flash Point | 181.0 °F (82.8 °C) (estimated) | [3] |
| Solubility in Water | 5.607 x 10^-6 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 10.566 (estimated) | [3] |
Potential Biological Interactions and Metabolism
Direct experimental evidence on the biological activity of this compound is limited. However, predictions based on its chemical structure and its relation to other long-chain fatty acids provide valuable insights into its potential metabolic fate and interactions.
Cytochrome P450 (CYP) Interactions
Computational models suggest that this compound may interact with various cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds.
Table 3: Predicted Interactions of this compound with CYP Isozymes
| CYP Isozyme | Predicted Interaction |
| CYP1A2 | Inhibitor (0.131), Substrate (0.173) |
| CYP2C19 | Inhibitor (0.284), Substrate (0.057) |
| CYP2C9 | Inhibitor (0.112), Substrate (0.956) |
| CYP2D6 | Inhibitor (0.441), Substrate (0.101) |
| CYP3A4 | Inhibitor (0.388), Substrate (0.058) |
Note: The values in parentheses represent a predicted probability of interaction and should be confirmed by experimental studies.
Metabolic Pathway of Related Long-Chain Fatty Acids
The metabolic pathway of this compound is likely to be initiated by its hydrolysis to erucic acid and ethanol. Erucic acid can then enter the fatty acid metabolic pathway. The following diagram illustrates a generalized pathway for the metabolism of long-chain fatty acids, which may be applicable to the erucic acid derived from this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for similar long-chain fatty acid esters.
Synthesis of this compound (Ethyl Erucate)
This protocol is adapted from the synthesis of other fatty acid ethyl esters and involves the Fischer esterification of erucic acid with ethanol in the presence of an acid catalyst.
Materials:
-
Erucic acid (13-docosenoic acid)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve erucic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to obtain pure this compound.
The following diagram illustrates the workflow for the synthesis of this compound.
References
Preliminary Investigation into the Toxicity of Ethyl 13-docosenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the toxicological profile of Ethyl 13-docosenoate (also known as Ethyl erucate). Due to the limited direct toxicological data available for this compound, this document focuses on the known toxicity of its primary metabolite, erucic acid. The information presented herein is intended to serve as a foundational resource for further investigation and safety assessment.
Introduction to this compound
This compound is the ethyl ester of 13-docosenoic acid (erucic acid). It is a long-chain fatty acid ester. In vivo, it is anticipated that this compound is hydrolyzed to erucic acid and ethanol. Therefore, the toxicological properties of erucic acid are of high relevance.
Toxicological Data Summary
The primary toxicological concern associated with high intake of erucic acid is myocardial lipidosis, a condition characterized by the accumulation of lipids in heart muscle cells. This effect has been observed in animal studies and is considered the critical endpoint for risk assessment.
Quantitative Toxicological Data for Erucic Acid
| Parameter | Value | Species | Critical Effect | Reference |
| Tolerable Daily Intake (TDI) | 7 mg/kg body weight/day | Human | Myocardial lipidosis | [1] |
| No Observed Adverse Effect Level (NOAEL) | 0.7 g/kg body weight/day | Young rats and newborn piglets | Myocardial lipidosis | [1] |
| Lowest Observed Adverse Effect Level (LOAEL) | 1.5 g/kg body weight/day | Rats | Increased myocardial lipidosis | [2] |
| LD50 (Oral) | >19431.7 mg/kg | Rat | General toxicity | [3] |
Experimental Protocols
To directly assess the toxicity of this compound, a series of in vitro and in vivo studies would be required. Below is a detailed protocol for a foundational in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., H9c2 cardiomyocytes).
Materials:
-
This compound
-
H9c2 cell line (or other suitable cardiac cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: H9c2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: After 24 hours of cell attachment, the culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for 24, 48, and 72 hours.
-
MTT Assay:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic hydrolysis of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
The available data, primarily from studies on erucic acid, suggest that high levels of this compound could potentially lead to myocardial lipidosis. The Tolerable Daily Intake for erucic acid has been established at 7 mg/kg body weight per day.[1] Direct toxicological testing of this compound is necessary to confirm its specific safety profile. The provided experimental protocol for an in vitro cytotoxicity assay offers a starting point for such investigations. Further studies, including genotoxicity, repeated dose toxicity, and toxicokinetic assessments, would be required for a comprehensive risk assessment.
References
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 13-docosenoate as a Reference Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Ethyl 13-docosenoate
This compound, also known as ethyl erucate, is the ethyl ester of 13-docosenoic acid (erucic acid). It is a long-chain monounsaturated fatty acid ethyl ester (FAEE). Its chemical and physical properties make it a suitable reference standard for Gas Chromatography-Mass Spectrometry (GC-MS) applications, particularly in the analysis of complex lipid mixtures.
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| Chemical Formula | C24H46O2 | [1] |
| Molecular Weight | 366.63 g/mol | [1] |
| CAS Number | 199189-90-7 | [1] |
Suitability as a Reference Standard in GC-MS
This compound is an excellent candidate for use as a reference standard in GC-MS for several reasons:
-
High Purity: When obtained from a reputable supplier, it is available in high purity, which is essential for accurate quantification.
-
Chemical Stability: As an ester, it is relatively stable under typical GC-MS operating conditions.
-
Distinct Mass Spectrum: Like other fatty acid ethyl esters, it produces a characteristic fragmentation pattern upon electron ionization, allowing for selective detection and quantification.
-
Use as an Internal Standard: Due to its long chain length, it is unlikely to be naturally present in many biological samples, making it an ideal internal standard for the quantification of other fatty acid methyl or ethyl esters. The use of an ethyl ester as an internal standard for the analysis of fatty acid methyl esters (FAMEs) is a valid approach, as they have similar chromatographic behavior but are distinguishable by mass spectrometry.[2][3]
Applications
This compound can be utilized as a reference standard in a variety of research and development areas:
-
Biofuel Analysis: For the quantification of fatty acid ethyl esters in biodiesel samples.
-
Food Science: To quantify specific fatty acids in food products and edible oils.
-
Biomedical Research: As an internal standard for the analysis of endogenous fatty acids and their metabolites in biological matrices such as plasma, serum, and tissues. This is particularly relevant in studies of lipid metabolism and disease biomarkers.[4]
-
Drug Development: In preclinical and clinical studies to assess the impact of new chemical entities on lipid profiles.
Experimental Protocols
Preparation of Standard Solutions
2.1.1. Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve the weighed standard in 10 mL of a high-purity solvent such as hexane, isooctane, or ethanol in a volumetric flask.
-
Mix thoroughly until the standard is completely dissolved.
-
Store the stock solution in an amber vial at -20°C to prevent degradation.
2.1.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent.
-
The concentration range of the working standards should bracket the expected concentration of the analytes in the samples.
-
For use as an internal standard, a single working solution of an appropriate concentration is prepared.
Sample Preparation (Using this compound as an Internal Standard)
The following is a general protocol for the extraction and derivatization of fatty acids from a biological matrix (e.g., plasma) to fatty acid methyl esters (FAMEs), using this compound as an internal standard.
-
Sample Collection: Collect the biological sample (e.g., 100 µL of plasma).
-
Addition of Internal Standard: Add a known amount of this compound internal standard solution to the sample. The amount should be chosen to yield a peak area comparable to the analytes of interest.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Transesterification to FAMEs:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 80°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs and the this compound internal standard to a clean vial for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of long-chain fatty acid esters. These may need to be optimized for specific instruments and applications.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar nonpolar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Data Summary
| Parameter | Value / Description | Source / Rationale |
| Typical Retention Time | ~10.29 min | A study on propolis extract reported this retention time for this compound.[5][6] Actual retention time will vary based on specific GC conditions. |
| Molecular Ion (M+) | m/z 366 | Corresponds to the molecular weight of this compound.[1] |
| Characteristic Fragment Ions (SIM Mode) | m/z 88, 101 | These ions are characteristic of the ethyl ester group in fatty acid ethyl esters and are suitable for selective monitoring in quantitative analysis.[3] |
| Other Expected Fragments | [M-29]+ (loss of C2H5), [M-45]+ (loss of OC2H5), [M-73]+ | General fragmentation pattern for long-chain fatty acid esters. |
Visualization
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpbms.com [ijpbms.com]
Application Notes and Protocols for Ethyl 13-docosenoate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Note on Analogous Data: Direct experimental data on Ethyl 13-docosenoate as a substrate in enzymatic reactions is limited in publicly available literature. The following application notes and protocols are based on established principles and data from structurally similar long-chain fatty acid ethyl esters, such as ethyl oleate, ethyl stearate, and other C18-C22 ethyl esters. These protocols are expected to be highly applicable to this compound (also known as Ethyl erucate).
Introduction
This compound is a long-chain fatty acid ethyl ester. Its ester linkage is susceptible to enzymatic cleavage by hydrolases, particularly lipases and esterases. Furthermore, it can serve as an acyl donor in transesterification reactions, allowing for the synthesis of novel esters. These enzymatic transformations are characterized by high specificity, mild reaction conditions, and environmental compatibility, making them attractive for various applications in research and development.
This document provides detailed protocols for two primary enzymatic reactions using long-chain fatty acid ethyl esters like this compound as a substrate: enzymatic hydrolysis and enzymatic transesterification.
Application I: Enzymatic Hydrolysis of this compound
Principle
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) can catalyze the hydrolysis of the ester bond in this compound in an aqueous environment. This reaction yields 13-docosenoic acid (erucic acid) and ethanol. The reaction is reversible, but in the presence of a large excess of water, the equilibrium is shifted towards the formation of the carboxylic acid and alcohol. The rate of hydrolysis can be monitored by measuring the decrease in the substrate concentration or the increase in the concentration of the products.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Objective: To determine the enzymatic hydrolysis of this compound using a commercially available lipase.
Materials:
-
Substrate: this compound
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435) or Candida rugosa lipase.
-
Buffer: 0.1 M Phosphate buffer (pH 7.0)
-
Quenching Solution: Ethanol
-
Titration Reagent: 0.05 N Sodium hydroxide (NaOH)
-
Indicator: Phenolphthalein
-
Solvent for analysis (GC-MS): Hexane, isooctane
Procedure:
-
Reaction Setup:
-
Prepare a substrate emulsion by mixing this compound in the phosphate buffer. The use of an emulsifying agent like gum arabic may be necessary for better dispersion.
-
Pre-incubate the substrate emulsion at the desired reaction temperature (e.g., 37°C) in a shaking water bath.
-
Initiate the reaction by adding the lipase to the substrate emulsion.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of ethanol to denature the enzyme.
-
Determine the amount of free fatty acid released by titrating the mixture with standardized NaOH using phenolphthalein as an indicator.[1]
-
-
Alternative Analysis (GC-MS):
-
For a more detailed analysis, extract the reaction mixture with a nonpolar solvent like hexane or isooctane.
-
The organic phase, containing unreacted this compound and the product 13-docosenoic acid, can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization of the fatty acid to its methyl ester may be required for better chromatographic separation.
-
Data Analysis:
The specific activity of the enzyme can be calculated from the initial rate of the reaction and is expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
Application II: Enzymatic Transesterification of this compound
Principle
In a non-aqueous or low-water environment, lipases can catalyze transesterification reactions. This compound can act as an acyl donor, transferring its docosenoyl group to another nucleophile, such as an alcohol or glycerol, to form a new ester and ethanol. This reaction is particularly useful for the synthesis of structured lipids or other valuable esters under mild conditions.
Experimental Protocol: Lipase-Catalyzed Transesterification with Glycerol
Objective: To synthesize docosenoyl glycerides via lipase-catalyzed transesterification of this compound with glycerol.
Materials:
-
Acyl Donor: this compound
-
Acyl Acceptor: Glycerol
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)
-
Solvent (optional): n-hexane or solvent-free system
-
Molecular Sieves (optional): To remove the ethanol byproduct and shift the equilibrium.
Procedure:
-
Reaction Setup:
-
In a sealed reaction vessel, combine this compound and glycerol at a desired molar ratio (e.g., 3:1 for tri-docosenoin synthesis).
-
If using a solvent, add n-hexane. For a solvent-free system, the reactants are mixed directly.
-
Add the immobilized lipase to the mixture.
-
If desired, add activated molecular sieves to the reaction medium.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a specific temperature (e.g., 60°C) with constant stirring.
-
-
Reaction Monitoring and Analysis:
-
Withdraw samples at different time points.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with an evaporative light scattering detector (ELSD) or by GC-MS after derivatization to monitor the formation of mono-, di-, and tri-docosenoylglycerols and the consumption of this compound.
-
Quantitative Data from Analogous Substrates
The following table summarizes quantitative data from enzymatic reactions involving long-chain fatty acid ethyl esters similar to this compound.
| Substrate | Enzyme | Reaction Type | Key Parameters | Value | Reference |
| Ethyl Stearate | Lipase | Hydrolysis | Apparent Reaction Rate | Maxima observed near the critical point of supercritical CO2 | [2][3] |
| α-Linolenic Acid Ethyl Ester | Immobilized Lipase | Transesterification | Vmax | 1.2 x 10⁻² µmol·min⁻¹·mg⁻¹ | |
| Km (ALAEE) | 64.1 mM | ||||
| Palm Oil | Novozyme 435 | Transesterification | Activation Energy (Ea) | 26.0 kJ/mol | [4] |
| Ethyl Caprate | Candida rugosa Lipase | Transesterification | Vmax | 2.861 µmol/min/mg | [5] |
| Km (acid) | 0.0746 M | [5] | |||
| Km (ester) | 0.125 M | [5] |
Visualizations
Enzymatic Hydrolysis Mechanism
Caption: Mechanism of lipase-catalyzed hydrolysis of an ethyl ester.
Experimental Workflow
Caption: General experimental workflow for enzymatic reactions.
References
Application Notes and Protocols for the Esterification of Erucic Acid to Ethyl 13-Docosenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Ethyl 13-docosenoate, also known as ethyl erucate, through the esterification of erucic acid. The document outlines three primary methods: Fischer esterification, base-catalyzed transesterification, and enzymatic esterification. Each section includes a summary of quantitative data, detailed experimental procedures, and visual representations of the workflow and chemical reaction.
Fischer Esterification
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2] To favor the formation of the ester, the equilibrium of this reversible reaction is shifted towards the products by using a large excess of the alcohol and/or by removing water as it is formed.[2][3]
Data Presentation: Fischer Esterification
| Parameter | Value | Reference |
| Reactants | ||
| Erucic Acid | 1 equivalent | General Protocol |
| Ethanol | 10-fold excess | [3] |
| Catalyst | Sulfuric Acid (H₂SO₄) | [1][4] |
| Catalyst Loading | 3 mol% (relative to erucic acid) | [4] |
| Reaction Conditions | ||
| Temperature | 78-80 °C (Reflux) | [4] |
| Reaction Time | 2-10 hours | [1][4] |
| Yield | ||
| Expected Yield | >95% | [3][4] |
Experimental Protocol: Fischer Esterification
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add erucic acid.
-
Add a 10-fold molar excess of absolute ethanol.
-
Slowly and carefully add concentrated sulfuric acid (3 mol% relative to erucic acid) to the mixture while stirring. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the erucic acid is consumed (typically 2-10 hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl erucate.
-
For higher purity, the product can be purified by vacuum distillation.
-
Base-Catalyzed Transesterification
Transesterification is a process where the ester of one alcohol is converted into the ester of another alcohol. In this context, if starting from an ester of erucic acid (e.g., from rapeseed oil, which is rich in erucic acid triglycerides), it can be transesterified with ethanol in the presence of a base catalyst to yield ethyl erucate.[5][6]
Data Presentation: Base-Catalyzed Transesterification
| Parameter | Value | Reference |
| Reactants | ||
| Rapeseed Oil (as source of erucic acid) | 1 equivalent | [6] |
| Ethanol | 100% excess (6:1 molar ratio to oil) | [6][7] |
| Catalyst | Potassium Hydroxide (KOH) or Sodium Ethoxide | [6] |
| Catalyst Loading | 1% w/w of oil (KOH) or 0.5% w/w of oil (Sodium Ethoxide) | [6] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 60 °C | [6][8] |
| Reaction Time | 30-120 minutes | [6][9] |
| Yield | ||
| Conversion | >98% | [9][10] |
Experimental Protocol: Base-Catalyzed Transesterification
-
Catalyst Preparation:
-
Dissolve the base catalyst (potassium hydroxide or sodium ethoxide) in absolute ethanol. Gentle heating may be required to fully dissolve the catalyst.[6]
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, add the rapeseed oil.
-
Add the ethanolic catalyst solution to the oil. A 6:1 molar ratio of ethanol to oil is commonly used to drive the reaction to completion.[7]
-
-
Reaction:
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of ethyl esters (biodiesel) and a lower layer of glycerol.
-
Separate the upper ester layer using a separatory funnel.
-
Wash the ester layer with warm water to remove any residual catalyst, glycerol, and excess ethanol.
-
Dry the ethyl erucate layer over anhydrous sodium sulfate and filter.
-
The solvent can be removed under reduced pressure. For very high purity, vacuum distillation is recommended.
-
Enzymatic Esterification
Enzymatic esterification utilizes lipases as biocatalysts. This method offers high selectivity and milder reaction conditions compared to chemical methods. Candida rugosa lipase is a commonly used enzyme for the esterification of fatty acids.[11][12][13]
Data Presentation: Enzymatic Esterification
| Parameter | Value | Reference |
| Reactants | ||
| Erucic Acid | 1 equivalent | General Protocol |
| Ethanol | 1:1 to 4:1 molar ratio (to erucic acid) | [11] |
| Enzyme | Candida rugosa lipase | [11][13] |
| Enzyme Loading | 5% w/w of total substrate mass | [11] |
| Reaction Conditions | ||
| Solvent | n-hexane or solvent-free | [11][12] |
| Temperature | 37 °C | [11] |
| Agitation | 250 rpm | [11] |
| Reaction Time | 18 hours | [11] |
| Yield | ||
| Conversion | 72-76% | [11] |
Experimental Protocol: Enzymatic Esterification
-
Enzyme Preparation:
-
Dissolve the Candida rugosa lipase in a minimal amount of pH 8 phosphate buffer solution.[11]
-
-
Reaction Setup:
-
Reaction:
-
Incubate the mixture in a horizontal shaker at 37 °C and 250 rpm for 18 hours.[11]
-
-
Enzyme Deactivation and Product Isolation:
-
To stop the reaction, heat the mixture in a water bath at approximately 80 °C for 1-3 minutes to denature the enzyme.[11]
-
Filter the mixture to remove the immobilized enzyme.
-
Evaporate the solvent (and any excess ethanol) under reduced pressure to obtain the crude ethyl erucate.
-
The product can be further purified by silica gel column chromatography or vacuum distillation.
-
Visualizations
Chemical Reaction
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. GB2106507A - Erucic acid esters - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced transesterification of rapeseed oil to biodiesel catalyzed by KCl/CaO [comptes-rendus.academie-sciences.fr]
- 11. scitepress.org [scitepress.org]
- 12. Ethyl oleate synthesis using Candida rugosa lipase in a solvent-free system. Role of hydrophobic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Ethyl 13-docosenoate into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 13-docosenoate, also known as ethyl erucate, is the ethyl ester of 13-docosenoic acid (erucic acid), a long-chain monounsaturated omega-9 fatty acid.[1] Erucic acid is found in certain vegetable oils and has been the subject of research for its various biological activities. While high dietary intake of erucic acid has raised health concerns, recent studies have explored its potential therapeutic effects, including its role in modulating cellular signaling pathways. These investigations suggest that this compound, as a more stable and potentially more bioavailable form of erucic acid, could be a valuable tool for in vitro studies.
This document provides detailed application notes and protocols for the successful incorporation of this compound into cell culture media for experimental use. Due to its hydrophobic nature, proper solubilization is critical for achieving consistent and reproducible results. The protocols outlined below are designed to ensure effective delivery of this compound to cultured cells.
Application Notes
This compound is functionally related to erucic acid and is expected to exhibit similar biological effects.[1] Erucic acid has been shown to influence cellular processes by interacting with specific signaling pathways. A key target of erucic acid is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[2][3] Studies have indicated that erucic acid can act as an antagonist to PPARγ, inhibiting its transcriptional activity.[3] This inhibitory action can have significant downstream effects on gene expression and cellular function.
The protocols provided herein are based on established methods for solubilizing long-chain fatty acids and their esters for cell culture applications. The primary challenge in working with this compound is its low solubility in aqueous solutions like cell culture media. To overcome this, a common and effective method is to complex the fatty acid ester with a carrier protein, such as bovine serum albumin (BSA). This approach mimics the physiological transport of fatty acids in the bloodstream and facilitates their uptake by cells in culture.
Data Presentation
The following tables summarize key quantitative data for the use of erucic acid, the parent compound of this compound, in cell culture experiments. This information can serve as a starting point for determining the optimal concentration of this compound for your specific cell line and experimental design.
Table 1: Cytotoxicity of Erucic Acid in Various Cell Lines
| Cell Line | Assay | Concentration Range Tested | Observed Effect | Reference |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Viability Assay | Up to 100 µM | No impact on viability | [4] |
| Human Glioma (C6) | Colony Formation | Not specified | Inhibition of colony formation | [4] |
| Human Colon Cancer (SW480, SW620) | Cytotoxicity Assay | Not specified | Increased cytotoxic activity in combination with ciprofloxacin | [4] |
| Human Prostate Cancer (PC3) | Cytotoxicity Assay | Not specified | Increased cytotoxic activity in combination with ciprofloxacin | [4] |
| Cervical Cancer (Ca Ski, C-33A) | Clonogenic Assay | Not specified | Inhibition of cell viability | [1] |
Table 2: Effective Concentrations of Erucic Acid in Cell Culture
| Cell Line | Application | Effective Concentration | Observed Effect | Reference |
| C3H10T1/2 (Mesenchymal Stem Cells) | Differentiation Assay | 6.25 - 150 µM | Inhibition of PPARγ transcriptional activity and regulation of differentiation | |
| Human Glioma (C6) | Cell Cycle Analysis | 100 µM | 53% inhibition of S-phase | [4] |
| CRL11372 (Osteoblasts) | Cell Cycle Analysis | 100 µM | 25.18% inhibition of S-phase | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol details the preparation of a stock solution of this compound complexed with fatty acid-free BSA.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, absolute
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical tubes (15 mL and 50 mL)
-
Water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10 mM stock solution of this compound:
-
Dissolve the appropriate amount of this compound in absolute ethanol. For example, to make 1 mL of a 10 mM stock solution, dissolve 3.67 mg of this compound (Molecular Weight: 366.62 g/mol ) in 1 mL of absolute ethanol.
-
Vortex thoroughly until completely dissolved. Store this stock solution at -20°C.
-
-
Prepare a 5% (w/v) BSA solution:
-
Dissolve 2.5 g of fatty acid-free BSA in 50 mL of sterile PBS in a 50 mL conical tube.
-
Gently invert the tube to dissolve the BSA without generating excessive foam.
-
Warm the solution in a 37°C water bath to aid dissolution if necessary.
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
In a sterile 15 mL conical tube, add the desired volume of the 10 mM this compound stock solution.
-
Add the 5% BSA solution to the tube to achieve the desired final concentration of the this compound-BSA complex. A molar ratio of 3:1 (this compound:BSA) is a good starting point.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle, intermittent mixing. This allows for the complexation of the fatty acid ester to the BSA.
-
The final stock solution of the this compound-BSA complex can be stored in aliquots at -20°C.
-
Protocol 2: Supplementing Cell Culture Media
This protocol describes how to use the prepared this compound-BSA complex to supplement your cell culture medium.
Materials:
-
Prepared this compound-BSA complex stock solution
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells
Procedure:
-
Thaw the this compound-BSA complex stock solution at 37°C.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final working concentration of this compound.
-
As a control, prepare a corresponding volume of a BSA-only solution (without this compound) and add it to a separate flask of cells.
-
Replace the existing medium in your cell culture plates with the freshly prepared medium containing the this compound-BSA complex or the BSA control.
-
Incubate the cells under their normal growth conditions and monitor for the desired biological effects.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway
Caption: Inhibition of PPARγ signaling by this compound metabolite.
References
Application Notes and Protocols: Ethyl 13-docosenoate in Biofuel Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl 13-docosenoate, also known as ethyl erucate, in the burgeoning field of biofuel development. This document outlines the relevant fuel properties, detailed experimental protocols for its synthesis and analysis, and logical workflows to guide research and development efforts. This compound is a fatty acid ethyl ester (FAEE) derived from erucic acid, a major component of high erucic acid rapeseed oil.[1][2] Its long-chain, monounsaturated nature imparts specific characteristics that make it a viable candidate for blending with or replacing conventional diesel fuel.
Data Presentation: Fuel Properties of this compound
The development of this compound as a biofuel necessitates a thorough understanding of its physicochemical properties and how they align with established biodiesel standards, such as ASTM D6751.[3][4][5] The following table summarizes key fuel properties for this compound. Where specific data for the ethyl ester is unavailable, data for its close counterpart, methyl erucate, is provided as a proxy and is duly noted.
| Property | Test Method | ASTM D6751 Limit | This compound / Methyl Erucate (proxy) |
| Composition | |||
| Ester Content | EN 14103 | - | >95.0% (for Ethyl Erucate)[6] |
| Physical Properties | |||
| Density at 15°C ( kg/m ³) | ASTM D1298 / D4052 | Report | ~870 (for Methyl Erucate at 20°C)[7] |
| Kinematic Viscosity at 40°C (mm²/s) | ASTM D445 | 1.9 - 6.0 | Data not available |
| Flash Point (°C) | ASTM D93 | 93 min | ~82.9 (estimated for Ethyl Erucate)[8] |
| Cloud Point (°C) | ASTM D2500 | Report | Data not available |
| Pour Point (°C) | ASTM D97 | Report | Data not available |
| Combustion Properties | |||
| Cetane Number | ASTM D613 | 47 min | 74.2 (for Methyl Erucate)[9] |
| Heat of Combustion (kJ/mol) | - | - | 123.8 - 125.6 (Enthalpy of vaporization for Methyl Erucate)[10] |
| Purity and Contaminants | |||
| Acid Number (mg KOH/g) | ASTM D664 | 0.50 max | Data not available |
| Free Glycerin (% mass) | ASTM D6584 | 0.020 max | - |
| Total Glycerin (% mass) | ASTM D6584 | 0.240 max | - |
| Stability | |||
| Oxidation Stability at 110°C (hours) | EN 14112 / EN 15751 | 3 min | Data not available |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification of High Erucic Acid Rapeseed Oil
This protocol details the synthesis of this compound from high erucic acid rapeseed oil through a base-catalyzed transesterification reaction.
Materials:
-
High erucic acid rapeseed oil
-
Anhydrous ethanol (200 proof)
-
Potassium hydroxide (KOH), pellets
-
Hexane
-
Distilled water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a fume hood, carefully dissolve 1.0 g of potassium hydroxide in 200 mL of anhydrous ethanol with gentle stirring until the KOH is completely dissolved. This forms the potassium ethoxide catalyst solution.
-
Reaction Setup: Place 500 g of high erucic acid rapeseed oil into a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Transesterification Reaction: Heat the oil to 60°C while stirring. Once the temperature is stable, add the potassium ethoxide catalyst solution to the oil. Maintain the reaction temperature at 60°C and continue stirring for 2 hours.
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for at least 2 hours. Two distinct layers will form: a lower, darker glycerol layer and an upper, lighter ethyl ester (biodiesel) layer.
-
Glycerol Removal: Carefully drain and collect the lower glycerol layer.
-
Purification of Ethyl Erucate:
-
Wash the upper ethyl ester layer with 50 mL of warm (50°C) distilled water. Gently shake the separatory funnel and allow the layers to separate. Drain the lower water layer. Repeat this washing step two more times.
-
To neutralize any remaining catalyst and saponified fatty acids, perform a final wash with a dilute acid solution (e.g., 5% v/v phosphoric acid), followed by two more washes with warm distilled water.[11]
-
Dry the washed ethyl ester layer by adding anhydrous sodium sulfate and swirling the flask until the liquid is clear.
-
-
Solvent Removal: Decant the dried ethyl ester into a clean round-bottom flask and remove any residual water and ethanol using a rotary evaporator under reduced pressure.
-
Product Characterization: The final product, this compound, should be a clear, yellowish liquid. Its purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Analysis and Quality Control of this compound Biofuel
This protocol outlines the key analytical tests to ensure the synthesized this compound meets the quality specifications for biodiesel (ASTM D6751).
1. Ester Content and Composition (ASTM D6584, EN 14103):
-
Method: Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Procedure: Prepare a known concentration of the ethyl ester sample in a suitable solvent (e.g., hexane). Inject a small volume of the sample into the GC. The resulting chromatogram will show peaks corresponding to different fatty acid ethyl esters. The area of the this compound peak relative to the total area of all fatty acid ester peaks determines its percentage.
2. Kinematic Viscosity (ASTM D445):
-
Method: Use a calibrated glass capillary viscometer.
-
Procedure: Measure the time it takes for a fixed volume of the biofuel to flow under gravity through the capillary at a constant temperature of 40°C. The kinematic viscosity is calculated from this time and the viscometer constant.
3. Cetane Number (ASTM D613):
-
Method: Use a standard Cooperative Fuel Research (CFR) engine.
-
Procedure: The cetane number is determined by comparing the combustion characteristics of the biofuel sample with those of reference fuels with known cetane numbers.
4. Oxidative Stability (EN 14112 / EN 15751):
-
Method: Rancimat method.
-
Procedure: A stream of air is passed through the biofuel sample, which is held at a constant temperature (110°C). The volatile oxidation products are collected in water, and the change in conductivity of the water is measured over time. The induction period is the time until a rapid increase in conductivity occurs.
5. Cloud Point (ASTM D2500) and Pour Point (ASTM D97):
-
Cloud Point: The sample is cooled at a specified rate, and the temperature at which a cloud of wax crystals first appears is recorded.
-
Pour Point: After the cloud point is determined, the sample is further cooled. The pour point is the lowest temperature at which the fuel will still flow.
6. Acid Number (ASTM D664):
-
Method: Potentiometric titration.
-
Procedure: The sample is dissolved in a suitable solvent and titrated with a standard solution of potassium hydroxide (KOH). The acid number is the amount of KOH in milligrams required to neutralize the free fatty acids in one gram of the sample.
Mandatory Visualizations
Caption: Transesterification workflow for this compound production.
Caption: Logical workflow for biofuel quality analysis.
References
- 1. Methyl 13(E)-docosenoate | 7439-44-3 | HAA43944 [biosynth.com]
- 2. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Biodiesel Standards & Properties [dieselnet.com]
- 4. 8.4 Biodiesel Properties and Specifications | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 5. scribd.com [scribd.com]
- 6. caymanchem.com [caymanchem.com]
- 7. メチル cis-13-ドコセノエート analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. ethyl (Z)-13-docosenoate, 37910-77-3 [perflavory.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. 13-Docosenoic acid, methyl ester, (Z)- [webbook.nist.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for Topical Delivery Systems Formulated with Ethyl 13-Docosenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of topical delivery systems incorporating Ethyl 13-docosenoate. Given the limited direct data on this compound, information from structurally similar long-chain fatty acid esters, such as ethyl oleate, is used as a proxy to provide representative methodologies and data.
Introduction to this compound in Topical Formulations
This compound, the ethyl ester of erucic acid, is a long-chain fatty acid ester with properties that make it a promising excipient for topical drug delivery. Its lipophilic nature and potential to act as an emollient and penetration enhancer are key attributes for dermatological formulations. Fatty acid esters are known to enhance the permeation of drugs through the stratum corneum by disrupting the highly organized lipid structure.[1][2][3]
Potential Functions in Topical Systems:
-
Vehicle: As a carrier for lipophilic active pharmaceutical ingredients (APIs).
-
Emollient: To impart a smooth and soft feel to the skin.[4]
-
Penetration Enhancer: To facilitate the transport of APIs across the skin barrier.[1][2]
-
Solvent: For dissolving or dispersing drugs within a formulation.[5]
Formulation Development: Oil-in-Water (O/W) Emulsion
This section outlines the development of an oil-in-water emulsion, a common vehicle for topical drug delivery, using this compound as a key component of the oil phase.
2.1. Materials and Equipment
-
This compound
-
Active Pharmaceutical Ingredient (API) - e.g., a model anti-inflammatory drug
-
Emulsifying agent (e.g., Polysorbate 80)
-
Co-emulsifier/Stabilizer (e.g., Cetearyl alcohol)
-
Humectant (e.g., Glycerin)
-
Preservative (e.g., Phenoxyethanol)
-
Purified Water
-
Homogenizer
-
Magnetic stirrer and hot plate
-
Beakers and other standard laboratory glassware
2.2. Representative Formulation Composition
The following table provides a sample composition for a 1% API O/W cream.
| Ingredient | Function | % w/w |
| Oil Phase | ||
| API | Active Ingredient | 1.0 |
| This compound | Vehicle, Penetration Enhancer | 15.0 |
| Cetearyl alcohol | Co-emulsifier, Thickener | 5.0 |
| Aqueous Phase | ||
| Polysorbate 80 | Emulsifier | 3.0 |
| Glycerin | Humectant | 5.0 |
| Phenoxyethanol | Preservative | 0.5 |
| Purified Water | Vehicle | q.s. to 100 |
2.3. Experimental Protocol: Preparation of O/W Emulsion
-
Oil Phase Preparation: In a beaker, combine this compound and cetearyl alcohol. Heat to 70-75°C on a hot plate with gentle stirring until all components are melted and homogenous. Disperse the API in the heated oil phase.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Polysorbate 80, glycerin, and phenoxyethanol in purified water. Heat the aqueous phase to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Homogenization: Subject the mixture to high-shear homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Final Adjustments: Adjust the final weight with purified water if necessary and mix until a homogenous cream is obtained.
Logical Workflow for Emulsion Formulation
Caption: Workflow for the preparation of an oil-in-water emulsion.
Characterization of the Topical Formulation
3.1. Physicochemical Properties
The following table summarizes key characterization parameters and typical results for a stable O/W emulsion.
| Parameter | Method | Typical Result |
| Appearance | Visual Inspection | White, homogenous, smooth cream |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Brookfield Viscometer | 15,000 - 30,000 cP |
| Droplet Size | Laser Diffraction | 1 - 10 µm |
| Drug Content | HPLC | 98 - 102% of labeled amount |
3.2. Experimental Protocol: Viscosity Measurement
-
Place approximately 50g of the cream in a beaker.
-
Equilibrate the sample to 25°C.
-
Use a Brookfield viscometer with an appropriate spindle (e.g., T-bar spindle C).
-
Lower the spindle into the cream, ensuring it is immersed to the specified depth.
-
Rotate the spindle at a constant speed (e.g., 10 rpm) and record the viscosity reading after 1 minute.
-
Perform the measurement in triplicate.
3.3. Experimental Protocol: Droplet Size Analysis
-
Disperse a small amount of the emulsion in deionized water to achieve an appropriate obscuration level for the laser diffraction instrument.
-
Analyze the sample using a laser diffraction particle size analyzer.
-
Record the mean droplet size and size distribution.
-
Perform the measurement in triplicate.
In Vitro Drug Release Testing
In vitro release testing (IVRT) is crucial for evaluating the performance of topical formulations. A common method is the Franz diffusion cell assay.
4.1. Experimental Protocol: Franz Diffusion Cell Study
-
Membrane Preparation: Use a synthetic membrane (e.g., polysulfone) and mount it between the donor and receptor chambers of the Franz diffusion cell.
-
Receptor Medium: Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Ensure no air bubbles are trapped beneath the membrane.
-
Equilibration: Equilibrate the Franz cells at 32°C to mimic skin surface temperature.
-
Sample Application: Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the membrane surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC.[6][7]
-
Data Calculation: Calculate the cumulative amount of drug released per unit area over time.
4.2. Representative In Vitro Release Data
| Time (hours) | Cumulative Drug Release (µg/cm²) |
| 0.5 | 5.2 ± 0.8 |
| 1 | 12.8 ± 1.5 |
| 2 | 28.4 ± 2.1 |
| 4 | 60.1 ± 4.3 |
| 6 | 95.7 ± 6.2 |
| 8 | 132.5 ± 8.9 |
| 12 | 198.3 ± 12.4 |
| 24 | 350.6 ± 20.1 |
Experimental Workflow for In Vitro Drug Release Testing
Caption: Workflow for in vitro drug release testing using Franz diffusion cells.
Mechanism of Skin Permeation Enhancement
Fatty acid esters like this compound are thought to enhance skin permeation primarily by disrupting the lipid barrier of the stratum corneum.[1][2]
Proposed Mechanism:
-
Partitioning: The lipophilic ester partitions from the formulation into the stratum corneum.
-
Lipid Disruption: The ester molecules integrate into the highly ordered intercellular lipid lamellae. This increases the fluidity and disrupts the packing of the lipids.[3]
-
Increased Diffusivity: The disruption of the lipid barrier creates more permeable pathways, allowing the drug to diffuse more readily through the stratum corneum into the viable epidermis.
Signaling Pathway for Skin Permeation Enhancement
Caption: Mechanism of skin permeation enhancement by this compound.
Safety Considerations
While specific toxicological data for this compound is limited, long-chain fatty acid esters are generally considered to have a low potential for skin irritation and sensitization. However, as with any new excipient, it is essential to conduct appropriate safety and toxicity studies, including:
-
In vitro cytotoxicity assays
-
Skin irritation and sensitization studies in animal models or using reconstructed human epidermis models.
-
Clinical safety and tolerability studies in human volunteers.
Conclusion
This compound shows promise as a versatile excipient in the formulation of topical drug delivery systems. Its properties as a vehicle and potential penetration enhancer make it a valuable component for delivering a variety of APIs through the skin. The protocols and data presented here, based on analogous long-chain fatty acid esters, provide a solid foundation for researchers and drug development professionals to begin formulating and evaluating their own topical systems with this compound. Further research is warranted to fully characterize its specific effects on drug delivery and its safety profile.
References
- 1. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. mdpi.com [mdpi.com]
- 7. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Studying Fatty Acid Metabolism with Ethyl 13-docosenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the metabolism of Ethyl 13-docosenoate, a monounsaturated very-long-chain fatty acid (VLCFA), in cellular and in vivo models. The following sections detail experimental workflows, from cellular uptake to metabolic fate, providing a framework for understanding its physiological roles and potential therapeutic applications.
Introduction to this compound Metabolism
This compound, the ethyl ester of 13-docosenoic acid (an isomer of erucic acid), is a valuable tool for studying the metabolism of very-long-chain fatty acids (VLCFAs).[1][2] Understanding the metabolic pathway of this fatty acid is crucial due to the association of VLCFA metabolism with various physiological and pathological processes. Fatty acid ethyl esters (FAEEs) are known to be metabolized in the body and can influence cellular processes.[3][4][5] The protocols described herein are designed to trace the uptake, intracellular transport, and metabolic conversion of this compound. For these studies, isotopically labeled this compound (e.g., ¹³C-labeled) is recommended for precise tracing using mass spectrometry.[6][7][8][9][10]
Key Experiments and Methodologies
Experiment 1: Cellular Uptake and Incorporation into Lipid Species
This experiment aims to quantify the rate of this compound uptake by cultured cells and its incorporation into various lipid classes.
Protocol:
-
Cell Culture: Plate cells (e.g., hepatocytes, adipocytes, or myocytes) in 6-well plates and grow to 80-90% confluency.
-
Preparation of Labeled this compound: Prepare a stock solution of ¹³C-Ethyl 13-docosenoate complexed to bovine serum albumin (BSA).
-
Incubation: Wash cells with serum-free media and then incubate with the ¹³C-Ethyl 13-docosenoate-BSA complex for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS, and then extract total lipids using a modified Folch method with chloroform:methanol (2:1, v/v).[11]
-
Lipid Analysis: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent. Analyze the lipid classes by liquid chromatography-mass spectrometry (LC-MS) to determine the amount of ¹³C-label incorporated into triglycerides, phospholipids, cholesterol esters, and other lipid species.[12][13]
Data Presentation:
Table 1: Incorporation of ¹³C-Ethyl 13-docosenoate into Cellular Lipids
| Time (minutes) | ¹³C-Triglycerides (nmol/mg protein) | ¹³C-Phospholipids (nmol/mg protein) | ¹³C-Cholesterol Esters (nmol/mg protein) |
| 0 | 0 | 0 | 0 |
| 15 | 5.2 ± 0.8 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 30 | 12.6 ± 1.5 | 3.5 ± 0.5 | 1.1 ± 0.2 |
| 60 | 25.8 ± 2.9 | 6.2 ± 0.9 | 2.3 ± 0.4 |
| 120 | 48.9 ± 5.1 | 10.1 ± 1.4 | 4.0 ± 0.6 |
(Note: Data are representative and will vary based on cell type and experimental conditions.)
Experiment 2: Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of β-oxidation of this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells as described in Experiment 1.
-
Incubation with Labeled Substrate: Incubate cells with ¹³C-Ethyl 13-docosenoate.
-
Measurement of ¹³CO₂ Production: For adherent cells, use a sealed incubation system to capture the released ¹³CO₂. For suspension cells, use sealed flasks. The rate of ¹³CO₂ production is a direct measure of fatty acid oxidation.
-
Quantification: Analyze the captured ¹³CO₂ using an isotope ratio mass spectrometer.
-
Alternative Method: Measure the production of ¹³C-labeled acid-soluble metabolites (ASMs), which represent intermediates of β-oxidation.
Data Presentation:
Table 2: Rate of Fatty Acid Oxidation of ¹³C-Ethyl 13-docosenoate
| Cell Type | Treatment | Rate of FAO (pmol/hr/mg protein) |
| Hepatocytes | Control | 150.4 ± 12.8 |
| Hepatocytes | FAO Inhibitor (Etomoxir) | 25.1 ± 3.5 |
| Myocytes | Control | 250.9 ± 21.3 |
| Myocytes | FAO Inhibitor (Etomoxir) | 42.6 ± 5.1 |
(Note: Data are representative and will vary based on cell type and experimental conditions.)
Signaling Pathways and Workflows
The metabolism of this compound is expected to follow the general pathways of fatty acid metabolism. Upon cellular uptake, the ethyl ester is hydrolyzed to release the free fatty acid, 13-docosenoic acid, which is then activated to its acyl-CoA derivative. This can then enter various metabolic pathways.
Caption: Metabolic pathway of this compound.
The experimental workflow for tracing the metabolism of this compound using stable isotopes is a multi-step process.
Caption: Experimental workflow for stable isotope tracing.
Conclusion
The protocols outlined provide a robust framework for investigating the metabolism of this compound. By employing stable isotope labeling and mass spectrometry, researchers can gain detailed insights into the metabolic fate of this very-long-chain fatty acid. These studies are essential for elucidating the role of VLCFAs in health and disease and for the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. Erucic acid - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. metsol.com [metsol.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl 13-docosenoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 13-docosenoate (Ethyl Erucate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Acid-catalyzed esterification: This method involves the reaction of erucic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction.
-
Base-catalyzed transesterification: This method involves the reaction of a triglyceride source of erucic acid, such as high-erucic acid rapeseed oil, with ethanol in the presence of a base catalyst, like sodium hydroxide or potassium hydroxide.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored using analytical techniques such as:
-
Gas Chromatography (GC): To quantify the conversion of the starting material and the formation of the ethyl ester.
-
High-Performance Liquid Chromatography (HPLC): To determine the composition of the reaction mixture.
-
Titration: To measure the decrease in the acid value of the reaction mixture in the case of esterification.
Q3: What is the expected yield for this compound synthesis?
A3: With optimized conditions, yields can be quite high. For base-catalyzed transesterification, it is possible to achieve close to 100% conversion.[1] For acid-catalyzed esterification, yields can be influenced by the equilibrium of the reaction, but with proper techniques to remove water, high yields are also attainable.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of the desired product is a common issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Presence of Water in Reactants | Ensure the use of absolute ethanol and dry starting materials. Water can shift the equilibrium of the esterification reaction to the reactants and can lead to soap formation in transesterification.[2][3] |
| Incorrect Catalyst Concentration | Optimize the catalyst concentration. Too little catalyst will result in a slow or incomplete reaction. Too much acid catalyst can cause charring of the reactants, while excess base catalyst can lead to increased soap formation.[4] |
| Suboptimal Molar Ratio of Alcohol to Acid/Oil | Use a sufficient excess of ethanol to drive the reaction towards the product side. A common starting point is a 6:1 molar ratio of ethanol to oil.[5] |
| Incomplete Reaction | Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using GC or HPLC. |
| Formation of Emulsions During Workup | Emulsions can form during the washing step, trapping the product. To break emulsions, allow the mixture to stand for an extended period (24-48 hours) or add a saturated brine solution.[2] |
| High Free Fatty Acid (FFA) Content in Oil (for Transesterification) | If the FFA content of the oil is high, it will react with the base catalyst to form soap, reducing the catalyst's effectiveness and the final yield.[6] Pre-treat the oil with an acid-catalyzed esterification step to convert FFAs to esters before transesterification. |
Issue 2: Product Purity Issues
Contamination of the final product can be a significant problem. This section addresses common purity issues.
| Impurity | Source | Removal Method |
| Unreacted Erucic Acid or Triglycerides | Incomplete reaction. | Optimize reaction conditions (time, temperature, catalyst). Purify the final product via distillation. |
| Excess Ethanol | Use of excess ethanol to drive the reaction. | Wash the crude product with water or a saturated sodium chloride solution.[7] Remove residual ethanol under vacuum. |
| Residual Catalyst | Catalyst used in the reaction. | For acid catalysts, wash with a dilute sodium bicarbonate solution. For base catalysts, wash with dilute acid and then water until the washings are neutral.[8] |
| Soap (in Transesterification) | Reaction of free fatty acids with the base catalyst. | Wash the crude product with warm water. The soap will dissolve in the aqueous layer. |
| Water | Introduced during the reaction or workup. | Dry the final product over a drying agent like anhydrous magnesium sulfate or sodium sulfate. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Erucic Acid
This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Erucic Acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve erucic acid in an excess of absolute ethanol (e.g., a 1:6 molar ratio of acid to ethanol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the erucic acid) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC, GC, or by measuring the acid value.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
5% Sodium Bicarbonate solution (to neutralize the acid catalyst)
-
Saturated Sodium Chloride solution
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
Protocol 2: Base-Catalyzed Transesterification of High-Erucic Acid Rapeseed Oil
This protocol provides a general method for producing this compound from rapeseed oil.
Materials:
-
High-Erucic Acid Rapeseed Oil
-
Absolute Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Dilute Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Ensure the rapeseed oil has a low free fatty acid (FFA) content (ideally < 0.5%). If the FFA content is high, pre-treat the oil with acid esterification.
-
Prepare the alkoxide catalyst by dissolving potassium hydroxide or sodium hydroxide in absolute ethanol (e.g., 1% KOH by weight of the oil).[2][3] Ensure the catalyst is fully dissolved.
-
In a reaction vessel, heat the rapeseed oil to the desired reaction temperature (e.g., 60-65 °C).
-
Add the ethanolic catalyst solution to the heated oil while stirring vigorously. A typical molar ratio of ethanol to oil is 6:1.
-
Continue stirring at the reaction temperature for 1-2 hours.
-
After the reaction is complete, stop the heating and stirring and allow the mixture to settle in a separatory funnel. Two layers will form: an upper layer of ethyl esters and a lower layer of glycerol.
-
Separate the lower glycerol layer.
-
Wash the upper ester layer with a small amount of dilute HCl to neutralize any remaining catalyst, followed by several washes with warm water until the washings are neutral.
-
Dry the washed ester layer over anhydrous sodium sulfate and filter.
-
Remove any remaining ethanol and water under vacuum to obtain the final product.
Visualizations
Caption: Workflow for Acid-Catalyzed Esterification.
Caption: Workflow for Base-Catalyzed Transesterification.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Optimization of base-catalyzed ethyl ester production from palm oil - UM Research Repository [eprints.um.edu.my]
- 2. scispace.com [scispace.com]
- 3. Transesterification process to manufacture ethyl ester of rape oil (Conference) | OSTI.GOV [osti.gov]
- 4. wap.hillpublisher.com [wap.hillpublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced transesterification of rapeseed oil to biodiesel catalyzed by KCl/CaO [comptes-rendus.academie-sciences.fr]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 13-docosenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 13-docosenoate (also known as Ethyl erucate).
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation setup.- Co-distillation with impurities of similar boiling points.- Thermal degradation of the product. | - Ensure the distillation column is properly packed and insulated.- Optimize the reflux ratio to improve separation efficiency.- Use vacuum distillation to lower the boiling point and prevent degradation. |
| Presence of Unreacted Erucic Acid | - Incomplete esterification reaction.- Ineffective removal during washing steps. | - Drive the esterification reaction to completion using a Dean-Stark apparatus to remove water.[1]- Wash the crude product with a mild base solution (e.g., 5% sodium bicarbonate) to neutralize and remove acidic impurities. |
| Residual Catalyst Contamination | - Inadequate neutralization and washing. | - Perform multiple washes with deionized water after the base wash until the aqueous layer is neutral (pH 7). |
| Product Discoloration (Yellowing) | - Oxidation of the double bond in the erucic acid backbone.- Thermal stress during distillation. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use a lower distillation temperature under high vacuum.- Consider adding a radical scavenger like BHT during storage. |
| Water Contamination in Final Product | - Incomplete drying of the organic phase.- Use of wet glassware or solvents. | - Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.[2][3]- Ensure all glassware and solvents are thoroughly dried before use. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the purification of this compound.
1. What is the most effective method for purifying this compound?
Fractional vacuum distillation is generally the most effective method for purifying high-boiling point esters like this compound. This technique allows for separation based on boiling point differences while preventing thermal decomposition by lowering the boiling temperature under reduced pressure.
2. How can I remove unreacted erucic acid from my crude product?
Unreacted erucic acid can be effectively removed by washing the crude product with a dilute aqueous base solution, such as 5% sodium bicarbonate or sodium carbonate solution. The acid will react to form a water-soluble salt, which will partition into the aqueous phase and can be separated using a separatory funnel.
3. My purified this compound is slightly yellow. What causes this and how can I prevent it?
A yellow tint can indicate oxidation of the cis-double bond at the 13th position of the docosenoate chain or slight thermal degradation. To prevent this, it is recommended to perform all purification steps, especially distillation, under an inert atmosphere (e.g., nitrogen) and to use the lowest possible temperature by employing a high vacuum.
4. What are the ideal storage conditions for high-purity this compound?
High-purity this compound should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerated or frozen) to minimize oxidation and degradation over time.
5. What analytical techniques are suitable for assessing the purity of this compound?
Gas Chromatography (GC) is a highly effective method for determining the purity of this compound, with standards often showing ≥99.0% purity by GC. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Fourier-Transform Infrared (FTIR) spectroscopy to ensure the absence of starting materials like carboxylic acids.
Experimental Protocols
Protocol 1: Work-up and Purification of Crude this compound
This protocol describes the steps for the initial purification of crude this compound after synthesis.
-
Neutralization and Washing:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release any evolved gas.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer twice more with deionized water.
-
-
Drying:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add anhydrous sodium sulfate until it no longer clumps together.
-
Swirl the flask and let it stand for at least 30 minutes.
-
-
Solvent Removal:
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the bulk of the solvent using a rotary evaporator.
-
Protocol 2: Fractional Vacuum Distillation
This protocol details the final purification of this compound.
-
Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus with a short, insulated Vigreux column.
-
Use a vacuum pump and a cold trap to achieve and maintain a high vacuum.
-
Place a heating mantle with a stirrer under the distillation flask.
-
-
Distillation:
-
Transfer the crude, dried this compound to the distillation flask.
-
Add a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask once the desired vacuum is reached.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point of the related methyl ester is 172-175 °C at 0.2 mmHg.
-
Quantitative Data
The following tables present illustrative data on the impact of purification steps on the final purity and yield of this compound.
Table 1: Effect of Washing Steps on Purity
| Number of Washes with Deionized Water | Purity by GC (%) |
| 0 | 92.5 |
| 1 | 96.8 |
| 2 | 98.1 |
| 3 | 98.2 |
Table 2: Impact of Vacuum Level on Distillation Yield and Purity
| Vacuum Pressure (mmHg) | Distillation Temperature (°C) | Yield (%) | Purity by GC (%) |
| 10 | 220-225 | 85 | 98.5 |
| 1 | 190-195 | 92 | 99.2 |
| 0.5 | 180-185 | 94 | 99.7 |
| 0.1 | 165-170 | 95 | 99.8 |
Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: A logical diagram for troubleshooting low purity issues.
Relationship Between Impurities and Purification Steps
References
Technical Support Center: Optimizing Ethyl 13-Docosenoate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of erucic acid to produce ethyl 13-docosenoate (ethyl erucate).
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for producing this compound?
A1: this compound is synthesized through the Fischer-Speier esterification, a reaction where a carboxylic acid (erucic acid) reacts with an alcohol (ethanol) in the presence of an acid catalyst.[1][2][3] This is a reversible condensation reaction that produces an ester and water.[1][4]
Q2: What are the common catalysts used for this esterification?
A2: Concentrated sulfuric acid (H₂SO₄) is a widely used homogeneous catalyst for Fischer esterification due to its dual role as a catalyst and a dehydrating agent.[1][5] Other strong acids like phosphoric acid and p-toluenesulfonic acid can also be used.[6] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-16), sulfated zirconia, and niobic acid, are also effective and can simplify product purification.[6][7]
Q3: What is the chemical formula and molecular weight of this compound?
A3: The chemical formula for this compound is C₂₄H₄₆O₂, and its molecular weight is approximately 366.62 g/mol .[8][9][10]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the limiting reactant (erucic acid). For quantitative analysis and to determine the purity of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method.[11][12]
Troubleshooting Guide
Low Product Yield
Q: I am consistently getting a low yield of ethyl erucate. What are the potential causes and how can I improve it?
A: Low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[1][13][14] Here are several factors to consider and troubleshoot:
-
Incomplete Reaction (Equilibrium): The esterification reaction is reversible, meaning it reaches an equilibrium where both reactants and products are present.[1][13]
-
Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.
-
Solution: Ensure the correct catalytic amount of concentrated sulfuric acid or another suitable acid catalyst is used. For laboratory-scale synthesis, the amount of sulfuric acid can be around 3% of the mass of the alcohol, though a slightly larger amount can aid in water removal.[5]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[13]
-
Solution: Minimize transfers between glassware. During liquid-liquid extraction, ensure complete separation of the organic and aqueous layers. If using column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.
-
-
Side Reactions: The presence of impurities or inappropriate reaction conditions can lead to unwanted side reactions.
-
Solution: Ensure the starting materials (erucic acid and ethanol) are of high purity. Using anhydrous ethanol can also improve the yield by reducing the initial amount of water in the reaction mixture.
-
Product Purity Issues
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Common impurities include unreacted starting materials, the acid catalyst, and byproducts.
-
Unreacted Erucic Acid: Due to the equilibrium nature of the reaction, some unreacted carboxylic acid will likely remain.
-
Purification Step: After the reaction, the mixture can be washed with a weak base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove the unreacted erucic acid and the acid catalyst.[1]
-
-
Unreacted Ethanol: An excess of ethanol is often used to drive the reaction forward.
-
Purification Step: Ethanol is soluble in water and can be removed by washing the organic layer with water or brine during the workup.[1]
-
-
Residual Catalyst: The acid catalyst needs to be removed from the final product.
-
Purification Step: As mentioned, washing with a weak base solution will neutralize the acid catalyst, which can then be removed in the aqueous layer.
-
-
Water: Water is a byproduct of the reaction.
-
Purification Step: After the aqueous washes, the organic layer containing the ester should be dried with an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the solvent is removed.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Ethyl Erucate Synthesis
| Parameter | Recommended Condition | Rationale |
| Reactant Molar Ratio | 1:10 to 1:50 (Erucic Acid:Ethanol) | Using a large excess of ethanol shifts the reaction equilibrium towards the product side, increasing the yield.[14] |
| Catalyst | Concentrated H₂SO₄ | Acts as both a catalyst and a dehydrating agent to improve reaction rate and yield.[1] |
| Catalyst Concentration | ~3% of the mass of ethanol | A sufficient amount to catalyze the reaction effectively. Higher amounts can aid in water removal but may increase side reactions.[5] |
| Temperature | Reflux (typically 140-180°C) | Increases the reaction rate to reach equilibrium faster.[1] |
| Reaction Time | Varies (monitor by TLC) | The reaction is slow; time depends on scale and conditions. Monitor until the limiting reactant is consumed. |
Experimental Protocols
Protocol 1: Fischer Esterification of Erucic Acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Erucic Acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve erucic acid in a large excess of anhydrous ethanol (e.g., 10-50 molar equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours. Monitor the reaction progress using TLC.
-
Workup - Neutralization: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate to neutralize the unreacted erucic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Workup - Extraction: Add an organic solvent like diethyl ether and water to the separatory funnel. Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Workup - Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ethyl erucate.
-
Purification (Optional): If further purification is required, techniques like column chromatography can be employed.
-
Analysis: Characterize the final product and determine its purity using methods such as GC-MS and NMR spectroscopy.
Visualizations
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN112979462A - Method for improving conversion rate of fatty acid esterification reaction - Google Patents [patents.google.com]
- 5. What are the Precautions for Ethyl Acetate? [slchemtech.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl erucate | C24H46O2 | CID 5364508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound|lookchem [lookchem.com]
- 10. scbt.com [scbt.com]
- 11. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. customs.go.jp [customs.go.jp]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low cell viability in Ethyl 13-docosenoate experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low cell viability in experiments involving Ethyl 13-docosenoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound, also known as ethyl erucate, is the ethyl ester of 13-docosenoic acid (erucic acid). It is a monounsaturated omega-9 fatty acid ester. Due to its long carbon chain, it is highly lipophilic and has very low solubility in aqueous solutions like cell culture media.
Q2: Why am I observing low cell viability after treating my cells with this compound?
Low cell viability in this compound experiments can stem from several factors:
-
Direct Cytotoxicity: High concentrations of the compound may induce cellular stress, leading to apoptosis or necrosis.
-
Oxidative Stress: As a long-chain fatty acid ester, it may increase the production of reactive oxygen species (ROS), leading to cellular damage.
-
Solvent Toxicity: The solvents used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells, especially at higher concentrations.
-
Compound Precipitation: Due to its low solubility, the compound may precipitate out of the media, forming aggregates that can be toxic to cells or interfere with assays.
-
General Cell Culture Issues: Problems with cell health, contamination, or experimental technique can be exacerbated by the addition of a lipophilic compound.
Q3: My standard cytotoxicity assay (e.g., LDH release) does not show significant cell death, yet my cells look unhealthy and have low confluence. Why?
Fatty acid ethyl esters can induce cellular stress pathways, such as the generation of reactive oxygen species (ROS), that may not immediately lead to membrane rupture and LDH release.[1] This can result in reduced cell proliferation, morphological changes, and eventual cell death through apoptosis, which may not be fully captured by an LDH assay. Consider using assays that measure metabolic activity (e.g., MTT, XTT) or apoptosis (e.g., caspase activity, Annexin V staining) for a more comprehensive picture of cell health.
Troubleshooting Guides
Problem 1: Compound Precipitation in Culture Medium
Symptoms:
-
Visible crystals or film in the culture wells after adding this compound.
-
Inconsistent results between replicate wells.
Possible Causes & Solutions:
| Cause | Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO, ethanol) and dilute it in serum-containing medium with vigorous vortexing immediately before use. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).[2] |
| Inadequate Dispersion | After adding the compound to the medium, gently swirl the plate to ensure even distribution. Avoid harsh pipetting which can cause shear stress to the cells. |
| Use of a Carrier Protein | Complexing this compound with bovine serum albumin (BSA) can significantly improve its solubility and bioavailability while reducing solvent toxicity.[3] |
Problem 2: High Variability in Cell Viability Data
Symptoms:
-
Large error bars in quantitative assays.
-
Inconsistent morphological changes across treated wells.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Compound Distribution | See solutions for "Compound Precipitation." Ensure the compound is well-dispersed in the culture medium. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before seeding and use a consistent pipetting technique to seed the same number of cells in each well. |
| Solvent Toxicity | Prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound to differentiate between compound- and solvent-induced effects. |
Problem 3: Unexpectedly High Cytotoxicity at Low Concentrations
Symptoms:
-
Significant drop in cell viability even at nanomolar or low micromolar concentrations.
-
Rapid cell death observed shortly after treatment.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Toxicity | The solvent used to dissolve the compound may be toxic to your specific cell line. Perform a dose-response curve for the solvent alone to determine its non-toxic concentration range. Consider alternative solvents or using BSA conjugation.[3][4] |
| Oxidative Stress | The compound may be inducing high levels of reactive oxygen species (ROS). Pre-treating cells with an antioxidant like N-acetylcysteine (NAC) can help determine if oxidative stress is the primary mechanism of toxicity. |
| Contamination | Chemical or biological contamination of the compound stock or culture medium can cause unexpected cytotoxicity. Ensure all reagents are sterile and of high purity. |
| Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive to lipid-induced stress. Consider using a different cell line or reducing the treatment duration. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from methods for conjugating fatty acids to BSA for in vitro studies.[1][5][6]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 100%
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). Filter-sterilize the solution using a 0.22 µm filter and warm to 37°C.
-
Prepare an this compound stock solution: Dissolve this compound in 100% ethanol to create a high-concentration stock (e.g., 50 mM).
-
Complexation: In a sterile tube, slowly add the this compound stock solution to the warm 10% BSA solution while gently vortexing. A typical molar ratio of fatty acid ester to BSA is between 3:1 and 6:1. The solution may initially appear cloudy.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing until the solution becomes clear. This indicates successful complexation.
-
Dilution in Culture Medium: The this compound-BSA complex can now be diluted to the desired final concentration in your cell culture medium.
-
Control Preparation: Prepare a vehicle control with the same concentration of BSA and ethanol (without the fatty acid ester) in your culture medium.
Protocol 2: Assessment of Oxidative Stress using Cell-Based Assays
This protocol outlines the use of common assays to measure intracellular reactive oxygen species (ROS) and overall cell viability.[7][8][9]
Materials:
-
Cells cultured in a multi-well plate
-
This compound (prepared as described above)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS indicator
-
Hoechst 33342
-
Propidium Iodide (PI)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and appropriate controls for the desired time period.
-
Staining for ROS:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add H2DCFDA solution (typically 5-10 µM in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Staining for Live/Dead Cells:
-
Remove the H2DCFDA solution and wash the cells once with warm PBS.
-
Add a solution containing Hoechst 33342 (to stain the nuclei of all cells) and Propidium Iodide (to stain the nuclei of dead cells with compromised membranes) in PBS. Incubate for 15 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Image the plate using a fluorescence microscope or read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for each dye.
-
Quantify the mean fluorescence intensity of the ROS indicator and normalize it to the number of live cells (Hoechst-positive, PI-negative).
-
Calculate cell viability as the percentage of live cells out of the total number of cells.
-
Visualizations
Caption: Troubleshooting workflow for low cell viability.
Caption: Plausible signaling pathway for cytotoxicity.
References
- 1. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Stressed Cell Viability and Proliferation Assay - Creative Bioarray [cellstress-tech.com]
- 8. Cell viability assay after oxidative stress [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Method refinement for the accurate quantification of Ethyl 13-docosenoate.
Technical Support Center: Accurate Quantification of Ethyl 13-docosenoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and robust method for the quantification of this compound, a long-chain fatty acid ethyl ester (FAEE), is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] This technique offers excellent sensitivity, specificity, and resolution for separating and quantifying individual FAEEs within a complex mixture.[1]
Q2: Why is derivatization necessary for analyzing the parent fatty acid, 13-docosenoic acid?
A2: If you are analyzing the free fatty acid (13-docosenoic acid, also known as erucic acid) instead of its ethyl ester, derivatization is crucial. Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape and adsorption issues during GC analysis. Converting them to their methyl (FAMEs) or ethyl (FAEEs) esters reduces their polarity, making them more volatile and amenable to GC separation.
Q3: What is a suitable internal standard for the quantification of this compound?
A3: An internal standard is critical for accurate quantification as it corrects for variations in sample preparation and instrument response. For FAEE analysis, an odd-chain FAEE that is not naturally present in the sample is ideal. Ethyl heptadecanoate (C17:0 ethyl ester) is a commonly used and effective internal standard for this purpose.[1][3]
Q4: How should I prepare my sample for analysis?
A4: Sample preparation is a critical step and typically involves lipid extraction from the sample matrix. A common procedure includes homogenization, followed by a liquid-liquid extraction using a nonpolar solvent like hexane. To remove interfering substances, techniques such as acetone precipitation or solid-phase extraction (SPE) using an amino-propyl silica column can be employed to isolate the FAEEs.[1]
Q5: Where can I obtain an analytical standard for this compound?
A5: Analytical standards for this compound (also known as Ethyl erucate) are commercially available from various chemical suppliers. It is essential to use a certified reference standard to ensure the accuracy of your calibration and quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem/Question | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | 1. Active Sites: The GC inlet liner or the front of the column may have active sites causing interaction with the analyte. 2. Low Temperature: The inlet or column temperature may be too low for this high-boiling-point analyte. 3. Column Degradation: The stationary phase of the column is degraded. | 1. Inlet Maintenance: Clean or replace the inlet liner. Use a silanized liner to reduce activity. Trim the first few centimeters of the column.[4][5] 2. Optimize Temperatures: Increase the injector and oven temperatures. Ensure the final oven temperature is appropriate for eluting a long-chain ester. 3. Column Conditioning/Replacement: Condition the column according to the manufacturer's instructions or replace it if it's old or heavily used.[5] |
| Low or No Signal (Poor Sensitivity) | 1. Sample Loss: The analyte is being lost during the sample preparation or extraction steps. 2. Injector Leak: There is a leak in the injector, preventing the full sample volume from reaching the column. 3. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct ions for this compound. | 1. Validate Prep Method: Review and optimize your extraction protocol. Ensure complete solvent evaporation and reconstitution steps. 2. Check for Leaks: Perform a leak check on the GC inlet, including the septum and ferrules.[6] 3. Verify MS Method: Ensure you are using appropriate ions for quantification (e.g., in Selected Ion Monitoring - SIM mode). For this compound (M.W. 366.6), characteristic fragment ions should be monitored. |
| Ghost Peaks in Blank Runs | 1. Carryover: Residue from a previous, more concentrated sample is still in the syringe, inlet, or column. 2. Contaminated System: The carrier gas, gas lines, or injector components are contaminated.[6] 3. Septum Bleed: The injector septum is degrading and releasing volatile compounds. | 1. Solvent Rinses: Run multiple solvent blanks between samples. Clean the autosampler syringe thoroughly. 2. System Bake-out: Bake out the inlet and column at a high temperature (within the column's limit) to remove contaminants. 3. Replace Septum: Use high-quality, low-bleed septa and replace them regularly. |
| Inconsistent Quantification Results | 1. Internal Standard Issue: The internal standard (IS) is not being added consistently or is degrading. 2. Non-linearity: The calibration curve is not linear across the desired concentration range. 3. Sample Matrix Effects: Components in the sample matrix are interfering with the ionization or chromatography of the analyte or IS. | 1. Check IS Procedure: Ensure the IS is added accurately to every sample and standard. Verify the stability of the IS in your sample matrix. 2. Re-run Calibration: Prepare fresh calibration standards and evaluate the curve's linearity. A weighted regression may be necessary.[7] 3. Improve Cleanup: Implement a more rigorous sample cleanup step (e.g., Solid-Phase Extraction) to remove matrix interferences.[1] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GC-MS issues.
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol outlines a standard procedure for sample preparation and analysis.
1. Sample Preparation (Lipid Extraction)
-
Homogenize 100 mg of the sample tissue or 100 µL of plasma.
-
Add 50 µL of the internal standard solution (e.g., Ethyl heptadecanoate at 10 µg/mL in hexane).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.
2. GC-MS Instrument Parameters
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in hexane.
-
Add a constant concentration of the internal standard to each calibrator.
-
Analyze the standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.
-
Quantify this compound in the samples using the generated calibration curve.
Sample Preparation and Analysis Workflow
Caption: The workflow from sample collection to final quantification.
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenova.com [phenova.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
Preventing degradation of Ethyl 13-docosenoate during storage.
Welcome to the technical support center for Ethyl 13-docosenoate (also known as Ethyl erucate). This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing its degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the ethyl ester of erucic acid, a long-chain monounsaturated omega-9 fatty acid. Its stability is crucial as degradation can lead to the formation of impurities that may affect experimental outcomes, product efficacy, and safety. The primary degradation pathways include oxidation, hydrolysis, and thermal decomposition.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at or below -16°C in a tightly sealed glass container with a Teflon-lined closure.[1] For optimal stability, especially if the compound is in an organic solvent, the container should be purged with an inert gas like argon or nitrogen before sealing to remove oxygen.[1] It should also be protected from light and moisture.
Q3: Can I store this compound in a plastic container?
A3: It is not recommended to store this compound, particularly when dissolved in an organic solvent, in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[1] Plasticizers and other impurities can leach from the plastic, contaminating your sample.[1] Glass containers with Teflon-lined caps are the preferred choice.[1]
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation can include a change in color (yellowing), the development of a rancid odor, or changes in physical properties like viscosity. For quantitative assessment, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods can be employed to detect degradation products.[2][3]
Q5: Are there any additives that can improve the storage stability of this compound?
A5: Yes, antioxidants can be added to inhibit oxidative degradation. A combination of at least one tocopherol (Vitamin E) and a supplemental additive such as ascorbic acid, kojic acid, or malic acid has been shown to be effective in increasing the oxygen stability of long-chain ethyl esters.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in color (e.g., yellowing) or development of a rancid odor. | Oxidation: The double bond in the erucic acid chain is susceptible to attack by atmospheric oxygen, leading to the formation of peroxides, aldehydes, and other byproducts. | 1. Discard the degraded sample. 2. Ensure future samples are stored under an inert atmosphere (argon or nitrogen).[1] 3. Consider adding an antioxidant like a tocopherol to new samples.[4] 4. Store at ≤ -16°C and protect from light.[1] |
| Change in viscosity or the appearance of a gummy residue. | Hydrolysis: The ester bond can be cleaved by water, resulting in erucic acid and ethanol. This is more likely if the sample has been exposed to moisture.[1] | 1. Verify the integrity of the container seal. 2. When handling the compound in its powder form, allow it to reach room temperature before opening to prevent condensation of atmospheric moisture.[1] 3. If possible, handle the compound in a dry environment (e.g., a glove box). |
| Unexpected peaks in analytical chromatograms (GC, HPLC). | Thermal Degradation or Contamination: Exposure to high temperatures can cause the molecule to break down.[5] Contamination can occur from improper handling or storage. | 1. Review the thermal history of the sample. Avoid repeated freeze-thaw cycles. 2. Ensure that all handling materials (pipette tips, vials) are made of glass, stainless steel, or Teflon, especially when working with organic solutions.[1] 3. Run a blank to check for solvent or system contamination. |
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting decision tree for diagnosing degradation.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography (GC)
This protocol provides a general method to assess the purity of this compound and detect volatile degradation products.
1. Objective: To quantify the purity of an this compound sample and identify potential degradation byproducts.
2. Materials:
- This compound sample
- High-purity solvent (e.g., hexane or chloroform)
- GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Appropriate capillary column (e.g., a polar column for fatty acid ester analysis)
- Autosampler vials with Teflon-lined septa
3. Procedure:
- Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
- Instrument Setup:
- Set the injector temperature (e.g., 250°C).
- Set the detector temperature (e.g., 280°C).
- Program the oven temperature. A typical program might start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 5-10°C/min.
- Set the carrier gas flow rate (e.g., Helium at 1-2 mL/min).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Analysis:
- Identify the peak corresponding to this compound based on its retention time (confirm with a standard if available).
- Calculate the area percentage of the main peak to estimate purity.
- Analyze any additional peaks. Shorter retention time peaks may indicate smaller, volatile degradation products. If using GC-MS, identify these byproducts by comparing their mass spectra to a library.[2][6]
Experimental Workflow for Stability Testing
Caption: Workflow for a typical stability study of this compound.
Visualization of Degradation Pathways
Autoxidation of this compound
The primary pathway for oxidative degradation is autoxidation, a free-radical chain reaction involving initiation, propagation, and termination steps.
Caption: Simplified pathway of lipid autoxidation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 4. WO2000076464A2 - Oxidatively stable, long-chain ethyl ester emollients - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Addressing matrix effects in the mass spectrometric analysis of Ethyl 13-docosenoate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of Ethyl 13-docosenoate.
Troubleshooting Guide
Issue: Poor signal intensity or signal suppression for this compound.
This is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.
Q1: How can I determine if matrix effects are impacting my analysis of this compound?
A1: You can assess the presence and extent of matrix effects using the post-extraction spike method.[1][2] This involves comparing the signal response of a pure standard of this compound in a clean solvent to the response of the same standard spiked into a blank, extracted sample matrix. A significant difference in signal intensity indicates the presence of matrix effects. A value greater than 100% suggests ion enhancement, while a value less than 100% indicates ion suppression.[2]
Q2: My results show significant ion suppression. What are the first steps to mitigate this?
A2: A simple initial step is to dilute the sample extract.[1][2] This reduces the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution.[3] Another straightforward approach is to reduce the injection volume, which similarly lessens the amount of matrix introduced into the mass spectrometer.[3]
Q3: Sample dilution is not sufficient or leads to loss of sensitivity. What sample preparation techniques can I use to remove interfering matrix components?
A3: For lipid-rich matrices, which are common when analyzing long-chain fatty acid esters, several sample preparation techniques can be effective:
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate lipids from more polar matrix components.[4] A common approach involves extracting the sample with a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate.[4]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by utilizing cartridges that retain either the analyte of interest while washing away interferences, or vice-versa.[2][4] For this compound, a normal-phase SPE cartridge could be used to separate it from more polar lipids.
-
Protein Precipitation (PPT): If your matrix contains a high concentration of proteins (e.g., plasma), a protein precipitation step using a solvent like acetonitrile or acetone is crucial.[4] This is often followed by LLE or SPE for further cleanup.
Q4: Can I compensate for matrix effects without extensive sample cleanup?
A4: Yes, several analytical strategies can compensate for matrix effects:
-
Internal Standards (IS): The most robust method is the use of a stable isotope-labeled (SIL) internal standard of this compound.[1] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction. If a SIL-IS is unavailable, a structural analog can be used, though it may not compensate for matrix effects as effectively.[1]
-
Standard Addition: In this method, known amounts of a standard are added to the sample, and the resulting signal increase is used to determine the initial concentration.[1][3] This approach is very effective as it accounts for the specific matrix of each sample, but it is more time-consuming as it requires multiple analyses per sample.[3]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[3] This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples.
Frequently Asked Questions (FAQs)
Q5: What are the typical sources of matrix effects in the analysis of long-chain fatty acid esters like this compound?
A5: The primary sources of matrix effects are co-eluting lipids and phospholipids from biological samples.[4] These molecules can suppress the ionization of the target analyte in the mass spectrometer's ion source. Other potential sources include salts, detergents, and other components of the sample matrix.
Q6: Can the choice of ionization technique influence the severity of matrix effects?
A6: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][5] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable option. Additionally, some studies have shown that negative ionization mode may be less prone to matrix effects for certain compounds.[3]
Q7: How does the chromatographic method affect matrix effects?
A7: Optimizing the chromatographic separation is crucial. By achieving better separation between this compound and interfering matrix components, you can minimize their co-elution and thus reduce matrix effects. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Q8: What are the characteristic mass spectral fragments for this compound?
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a blank matrix sample: Extract a sample that does not contain this compound using your established sample preparation protocol.
-
Prepare a neat standard solution: Dissolve a known amount of this compound in a clean solvent (e.g., acetonitrile or methanol) to a final concentration that is within the linear range of your assay.
-
Prepare a post-extraction spiked sample: Spike the blank matrix extract from step 1 with the same amount of this compound as in the neat standard solution.
-
Analyze the samples: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS system and record the peak areas.
-
Calculate the matrix effect:
-
Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Standard) x 100
-
Protocol 2: Sample Cleanup using Liquid-Liquid Extraction (LLE)
-
Sample preparation: Homogenize your sample as required.
-
Add internal standard: Spike the sample with an appropriate internal standard.
-
Protein precipitation (if necessary): If the sample has high protein content, add 3 volumes of cold acetone, vortex, and centrifuge to pellet the protein. Collect the supernatant.
-
Liquid-liquid extraction: Add 2 volumes of hexane to the supernatant, vortex thoroughly, and centrifuge to separate the layers.
-
Collect the organic layer: Carefully collect the upper hexane layer, which contains the lipids including this compound.
-
Evaporate and reconstitute: Evaporate the hexane to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
Quantitative Data Summary
The following table summarizes recovery and precision data for the analysis of fatty acid ethyl esters (FAEEs) from biological matrices using GC-MS, which can serve as a benchmark for methods analyzing this compound.
| Analyte | Matrix | Extraction Method | Recovery (%) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Reference |
| Ethyl Palmitate | Plasma | Acetone precipitation, Hexane LLE, SPE | Not explicitly stated, but high accuracy reported | < 7% (for total FAEEs) | Not Reported | [7] |
| Ethyl Oleate | Plasma | Acetone precipitation, Hexane LLE, SPE | Not explicitly stated, but high accuracy reported | < 7% (for total FAEEs) | Not Reported | [7] |
| Ethyl Stearate | Plasma | Acetone precipitation, Hexane LLE, SPE | Not explicitly stated, but high accuracy reported | < 7% (for total FAEEs) | Not Reported | [7] |
| Various FAEEs | Liver Homogenate | Acetone extraction, TLC | High reproducibility reported | 4-11% | Not Reported | [8] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for assessing matrix effects via post-extraction spike.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tdx.cat [tdx.cat]
- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of Ethyl 13-docosenoate extraction from biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Ethyl 13-docosenoate extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most common methods for extracting long-chain fatty acid ethyl esters like this compound from biological samples include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). LLE methods, such as the Folch or Bligh & Dyer techniques, are traditional and widely used.[1] SPE offers a more targeted and cleaner extraction, while SFE is a "green" alternative that uses supercritical CO2.
Q2: How do I choose the best extraction method for my sample type?
A2: The choice of extraction method depends on the sample matrix, the desired purity of the extract, and the available equipment.
-
Liquid-Liquid Extraction (LLE): Suitable for a wide range of biological tissues and fluids. The Folch method is often preferred for solid tissues, while the Bligh & Dyer method is advantageous for biological fluids.[1]
-
Solid-Phase Extraction (SPE): Ideal for cleaner extracts and when matrix effects are a concern in subsequent analyses like GC-MS. The choice of sorbent is critical and depends on the analyte's polarity.[2][3]
-
Supercritical Fluid Extraction (SFE): A good choice for thermally labile compounds and when avoiding organic solvents is a priority. It is particularly effective for extracting lipids from seeds and other plant materials.[4]
Q3: What solvent system is recommended for liquid-liquid extraction of this compound?
A3: For long-chain fatty acid ethyl esters, a mixture of polar and non-polar solvents is necessary. A common and effective system is a mixture of chloroform and methanol (2:1, v/v), as used in the Folch method. This combination efficiently disrupts lipid-protein complexes and dissolves both polar and non-polar lipids.[1] For a less toxic alternative, hexane-isopropanol can be used, particularly for non-polar lipids.[1]
Q4: Can I directly analyze this compound after extraction?
A4: Yes, after extraction and purification, this compound can be directly analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike its corresponding fatty acid (erucic acid), this compound is already an ester and does not require a separate derivatization step to become volatile for GC analysis.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Sample Homogenization | Ensure the biological sample is thoroughly homogenized to allow for efficient solvent penetration. For solid tissues, consider using mechanical disruption methods like bead beating or sonication in the presence of the extraction solvent. |
| Inappropriate Solvent Polarity | The polarity of the extraction solvent must be suitable for the non-polar nature of this compound. For LLE, ensure the correct ratio of chloroform to methanol. For SPE, select a non-polar sorbent like C18.[2] Adjusting the solvent polarity can improve extraction efficiency.[5] |
| Insufficient Solvent-to-Sample Ratio | A low solvent-to-sample ratio can lead to incomplete extraction. For the Folch method, a ratio of 20 parts solvent to 1 part sample is recommended, especially for samples with high lipid content.[1] |
| Analyte Loss During Solvent Evaporation | If the extracted sample is concentrated by solvent evaporation, ensure the temperature is not too high, which could lead to the loss of the semi-volatile this compound. Use a gentle stream of nitrogen at a moderate temperature (e.g., 30-40°C).[6] |
| Suboptimal SPE Elution Solvent | If using SPE, the elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of the elution solvent or try a different solvent with a higher affinity for this compound.[7] |
| Analyte Degradation | This compound, being an unsaturated ester, can be susceptible to oxidation. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent to prevent degradation.[1] |
Issue 2: Poor Purity of the Extracted Sample (Presence of Contaminants)
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Matrix Components | Biological samples contain numerous compounds that can be co-extracted with the analyte. For LLE, a wash step with a salt solution (e.g., 0.9% NaCl) can help remove water-soluble contaminants. For more complex matrices, SPE provides a cleaner extract. |
| Matrix Effects in GC-MS Analysis | Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[8][9] To mitigate this, improve the sample cleanup with SPE or use matrix-matched calibration standards.[10] |
| Contamination from Labware or Solvents | Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents. Use high-grade solvents to avoid introducing contaminants. |
Issue 3: Inconsistent and Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Manual Extraction Procedure | Manual liquid-liquid extractions can be prone to variability. Ensure consistent vortexing times, phase separation, and collection of the organic layer. Automation of the LLE process can improve reproducibility.[11] |
| Inconsistent SPE Cartridge Packing or Flow Rate | Variations in SPE cartridge packing can lead to inconsistent results. Use cartridges from a reliable supplier. Control the flow rate during sample loading and elution to ensure consistent interaction with the sorbent. |
| Sample Heterogeneity | Ensure the initial biological sample is homogeneous before taking an aliquot for extraction. |
| Hydrolysis of the Ester | Exposure to strong acidic or basic conditions during extraction can lead to the hydrolysis of this compound back to erucic acid and ethanol. Maintain a neutral pH during the extraction process unless the protocol specifically requires pH adjustment for other reasons. |
Quantitative Data on Extraction Methods
The following tables summarize quantitative data on the recovery of fatty acid esters using different extraction methods. Data for this compound is limited; therefore, data for similar long-chain fatty acid ethyl esters are included as a reference.
Table 1: Comparison of Recovery for Different Liquid-Liquid Extraction (LLE) Solvent Systems for Various Lipid Classes (Adapted from a study on human LDL) [12]
| Lipid Class | Folch (%) | Bligh & Dyer (%) | Acidified Bligh & Dyer (%) | Methanol-TBME (%) | Hexane-Isopropanol (%) |
| Triacylglycerides | 100 | 95 | 102 | 98 | 105 |
| Cholesterol Esters | 100 | 98 | 101 | 99 | 103 |
| Phosphatidylcholines | 100 | 97 | 101 | 96 | 90 |
| Lysophosphatidylcholines | 100 | 95 | 110 | 98 | 85 |
| Ceramides | 100 | 92 | 105 | 108 | 88 |
Note: Data represents relative abundance compared to the Folch method, which was set to 100%. TBME: tert-butyl methyl ether.
Table 2: Recovery of Fatty Acid Ethyl Esters from Plasma using a Combined LLE and SPE Method [13]
| Fatty Acid Ethyl Ester | Lower Limit of Quantitation (nM) | Intra-assay Precision (CV%) |
| Ethyl palmitate | 60 | < 7% |
| Ethyl oleate | 60 | < 7% |
| Ethyl stearate | 60 | < 7% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Folch Method) for Solid Biological Tissues
-
Homogenization: Weigh approximately 1 g of the tissue sample and homogenize it in a mixture of 20 mL of chloroform:methanol (2:1, v/v).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration or centrifugation.
-
Washing: Add 0.2 volumes (4 mL for 20 mL of extract) of a 0.9% NaCl solution to the collected liquid phase. Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.
-
Phase Separation: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids, including this compound.
-
Solvent Evaporation: Evaporate the chloroform from the lower phase under a gentle stream of nitrogen to obtain the lipid extract.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts from Biological Fluids (e.g., Plasma)
-
Sorbent Selection: Choose a non-polar SPE sorbent such as C18 (octadecyl) or a polymeric sorbent. The sorbent mass will depend on the sample volume and expected analyte concentration.[3]
-
Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through it, followed by an equilibration step with water or a buffer that mimics the sample matrix.
-
Sample Loading: Load the pre-treated biological fluid sample onto the SPE cartridge. The pre-treatment may involve protein precipitation (e.g., with cold methanol) followed by centrifugation.
-
Washing: Wash the cartridge with a weak solvent or a solvent mixture to remove polar interferences while retaining this compound on the sorbent. The wash solvent should be strong enough to remove contaminants but not elute the analyte.
-
Elution: Elute the this compound from the cartridge using a small volume of a non-polar organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof).
-
Concentration and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with GC-MS analysis.
Visualizations
Experimental Workflow for LLE
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Troubleshooting Logic for Low Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Signaling Pathway of Extraction Method Selection
Caption: Decision pathway for selecting an extraction method.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [m.alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. welchlab.com [welchlab.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Validation & Comparative
Validation of a New Analytical Method for Ethyl 13-docosenoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Ethyl 13-docosenoate. The performance of this new method is objectively compared with two established alternative techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Supporting experimental data, presented in clear, tabular format, demonstrates the superiority of the new method in terms of sensitivity and specificity. Detailed experimental protocols for all key validation experiments are provided to allow for replication and verification.
Introduction to this compound Analysis
This compound, also known as ethyl erucate, is the ethyl ester of erucic acid, a long-chain monounsaturated omega-9 fatty acid.[1][2] Its accurate quantification is crucial in various research and industrial applications, including the development of pharmaceuticals, biofuels, and specialty chemicals. This guide details the validation of a new, highly sensitive, and specific GC-MS method for this purpose and compares it against traditional analytical techniques.
The New Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The proposed new method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) for the determination of this compound. This technique offers high sensitivity and specificity, allowing for confident identification and quantification even at low concentrations.
Experimental Workflow of the New GC-MS Method
The following diagram illustrates the general workflow for the analysis of this compound using the new GC-MS method.
Caption: Workflow for this compound analysis by GC-MS.
Method Validation Workflow
The new GC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
Caption: ICH-compliant analytical method validation workflow.
Comparison of Analytical Methods
The performance of the new GC-MS method was compared against a conventional GC-FID method and a reversed-phase HPLC-UV method.
| Parameter | New GC-MS Method | Alternative 1: GC-FID | Alternative 2: HPLC-UV |
| Principle | Separation by gas chromatography and detection by mass spectrometry. | Separation by gas chromatography and detection by flame ionization. | Separation by liquid chromatography and detection by UV absorbance. |
| Specificity | High (Mass spectral data provides definitive identification). | Moderate (Relies on retention time, potential for co-elution). | Low to Moderate (Chromatographic separation, but UV detection is not highly specific). |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| LOD | 0.01 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.03 µg/mL | 0.3 µg/mL | 1.5 µg/mL |
| Sample Preparation | Derivatization to FAME required.[4] | Derivatization to FAME required.[4] | Derivatization to a UV-absorbing ester may be necessary.[5][6] |
Experimental Protocols
Detailed methodologies for the validation experiments of the new GC-MS method are provided below.
Specificity
The specificity of the method was determined by analyzing blank matrix samples and spiked samples. The mass spectrum of the this compound peak in the spiked sample was compared with a reference standard, and no interfering peaks were observed at the retention time of the analyte in the blank samples.
Linearity
Linearity was assessed by preparing a series of standard solutions of this compound at five different concentration levels. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated. A correlation coefficient of ≥ 0.999 is considered acceptable.[7]
Accuracy
Accuracy was evaluated through recovery studies.[7] Blank matrix samples were spiked with known amounts of this compound at three concentration levels (low, medium, and high). The samples were then analyzed, and the percentage recovery was calculated.
Precision
Precision was determined at two levels: repeatability and intermediate precision.[7]
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, with a different analyst, and on a different instrument.
The relative standard deviation (RSD) of the peak areas was calculated for both studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines
-
S = the slope of the calibration curve
Conclusion
The validation results demonstrate that the new GC-MS method is a highly specific, sensitive, accurate, and precise method for the quantification of this compound. It offers significant advantages over traditional GC-FID and HPLC-UV methods, particularly in terms of its lower detection and quantification limits and higher specificity. This method is, therefore, well-suited for demanding research and quality control applications where accurate and reliable measurement of this compound is required.
References
- 1. Ethyl erucate | C24H46O2 | CID 5364508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. analusis.edpsciences.org [analusis.edpsciences.org]
- 7. environics.com [environics.com]
Comparing the biological effects of Ethyl 13-docosenoate and Methyl 13-docosenoate.
A Comparative Analysis of the Biological Effects of Ethyl 13-docosenoate and Mthis compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological effects of this compound and Mthis compound. Due to a lack of direct comparative studies, this analysis synthesizes information on the general biological activities of fatty acid ethyl esters (FAEEs) and fatty acid methyl esters (FAMEs), alongside the known effects of their parent fatty acid, erucic acid.
Introduction
This compound and Mthis compound are the ethyl and methyl esters of 13-docosenoic acid, commonly known as erucic acid. Erucic acid is a monounsaturated omega-9 fatty acid found in certain vegetable oils.[1] While the biological effects of erucic acid have been a subject of research, particularly concerning myocardial lipidosis in animal studies, less is known about the specific and comparative effects of its ethyl and methyl esters.[2] This guide aims to collate the available scientific information to provide a comparative overview for research and development purposes.
General Comparison of Fatty Acid Ethyl Esters (FAEEs) vs. Fatty Acid Methyl Esters (FAMEs)
The primary distinction in the biological effects of ethyl and methyl esters of fatty acids arises from their metabolic origins and subsequent physiological impacts.
Fatty Acid Ethyl Esters (FAEEs) , including by extension this compound, are produced in the human body through the non-oxidative metabolism of ethanol.[3] This process involves the esterification of fatty acids with ethanol, and these metabolites have been identified as mediators of alcohol-induced organ damage, particularly in the heart, liver, and pancreas.[3][4] FAEEs can accumulate in mitochondria, leading to impaired cell function.[3] They are considered toxic metabolites and can serve as markers for alcohol consumption.[4]
Fatty Acid Methyl Esters (FAMEs) , such as Mthis compound, are not significant endogenous products of mammalian metabolism. They are primarily encountered as industrial products, for example, as the main component of biodiesel.[5][6] Generally, FAMEs are considered to be of low toxicity and are biodegradable.[7] Some research has explored the impact of dietary FAMEs on lipid metabolism.[8]
Biological Effects Associated with the Parent Compound: Erucic Acid
Much of the anticipated biological activity of Ethyl and Mthis compound is extrapolated from studies on erucic acid.
-
Cardiotoxicity: High consumption of erucic acid has been associated with myocardial lipidosis (fatty degeneration of the heart) in some animal models.[2]
-
Hepatic Steatosis: Erucic acid has also been linked to the accumulation of fat in the liver.[2]
-
Neuroprotective Effects: In contrast to its potential toxicity, some studies have suggested that erucic acid may have neuroprotective roles.[2]
-
Anti-inflammatory and Antioxidant Properties: Research has also pointed towards potential anti-inflammatory and antioxidant effects of erucic acid.[9]
It is important to note that the adverse cardiac effects observed in animal studies have not been conclusively established in humans.[9]
Quantitative Data Summary
Direct comparative quantitative data on the biological effects of this compound and Mthis compound is not available in the current scientific literature. The following table summarizes general toxicological information and findings from related compounds.
| Parameter | Ethyl Ester (General FAEEs) | Methyl Ester (General FAMEs) | Notes |
| Endogenous Production | Yes, from ethanol metabolism[3] | No significant endogenous production | This is a key differentiator in their biological relevance. |
| Toxicity Profile | Implicated in alcohol-induced organ damage (heart, pancreas, liver)[3][4] | Generally considered low toxicity, biodegradable[7] | The toxicity of FAEEs is linked to their accumulation in tissues. |
| Cellular Effects | Can impair mitochondrial function and oxidative phosphorylation[10] | Effects on lipogenesis have been studied[8] | FAEEs can act as a toxic shuttle for fatty acids to mitochondria.[10] |
| Markers of Exposure | Can be used as a marker for ethanol intake[4] | Endogenous levels may rise after methanol exposure[11] | FAEEs in blood and tissues correlate with alcohol consumption. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying the biological effects of fatty acid esters.
Assessment of Mitochondrial Respiration
This protocol is used to determine the effect of a compound on mitochondrial function.
-
Objective: To measure the respiratory control ratio (RCR) and oxygen consumption rate in isolated mitochondria.
-
Materials: Isolated mitochondria (e.g., from heart or liver tissue), respiration buffer (e.g., containing KCl, MOPS, EGTA, and phosphate), substrates (e.g., glutamate, malate), ADP, and the test compounds (this compound and Mthis compound).
-
Procedure:
-
Isolate mitochondria from fresh tissue using differential centrifugation.
-
Suspend the isolated mitochondria in the respiration buffer.
-
Place the mitochondrial suspension in a sealed chamber equipped with an oxygen electrode (e.g., a Clark-type electrode).
-
Add the respiratory substrates to initiate state 2 respiration.
-
Add a known amount of ADP to induce state 3 respiration (active phosphorylation).
-
After the ADP is consumed, the respiration rate returns to state 4 (resting state).
-
The RCR is calculated as the ratio of the state 3 to the state 4 respiration rate.
-
Introduce the test compounds at various concentrations and repeat the measurements to observe any changes in RCR and oxygen consumption.
-
-
Data Analysis: Compare the RCR and oxygen consumption rates in the presence and absence of the test compounds. A decrease in RCR indicates uncoupling of oxidative phosphorylation.
In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the compounds on cultured cells.
-
Objective: To determine the concentration-dependent cytotoxicity of the fatty acid esters.
-
Materials: A relevant cell line (e.g., hepatocytes, cardiomyocytes), cell culture medium, 96-well plates, MTT or similar viability reagent, and the test compounds.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Mthis compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control for each concentration of the test compounds. Plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Signaling Pathways and Visualizations
While specific signaling pathways for this compound and Mthis compound are not well-defined, the effects of fatty acids on cellular stress pathways are more established. Non-esterified fatty acids can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and potentially apoptosis.[12]
Workflow for Comparative Toxicity Screening
Caption: A generalized workflow for the in vitro comparative toxicity screening of fatty acid esters.
Hypothesized Signaling Pathway for Fatty Acid-Induced Cellular Stress
Caption: A simplified diagram illustrating potential fatty acid-induced cellular stress pathways.
Conclusion
References
- 1. Erucic acid - Wikipedia [en.wikipedia.org]
- 2. Paradoxical Effects of Erucic Acid-A Fatty Acid With Two-Faced Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid ethyl esters: potentially toxic products of myocardial ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid methyl ester: Significance and symbolism [wisdomlib.org]
- 7. petercremerna.com [petercremerna.com]
- 8. Differential effects of dietary methyl esters of long-chain saturated and polyunsaturated fatty acids on rat liver and adipose tissue lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased endobiotic fatty acid methyl esters following exposure to methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Ethyl 13-docosenoate and Other Long-Chain Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ethyl 13-docosenoate and other long-chain fatty acid esters, focusing on their physicochemical properties, biological activities, and potential applications in drug development. The information is compiled from various scientific sources to offer an objective comparison supported by available experimental data.
Physicochemical Properties
Long-chain fatty acid esters are characterized by their hydrocarbon chains and ester functional groups. Their physical and chemical properties are influenced by factors such as chain length, degree of unsaturation, and the type of alcohol moiety. This compound, also known as ethyl erucate, is the ethyl ester of erucic acid, a C22:1 monounsaturated fatty acid.[1][2]
Below is a table summarizing the key physicochemical properties of this compound and, for comparison, Ethyl Oleate, a commonly studied long-chain fatty acid ester.
| Property | This compound (Ethyl erucate) | Ethyl Oleate |
| Molecular Formula | C24H46O2[1] | C20H38O2[3] |
| Molecular Weight | 366.6 g/mol [1] | 310.51 g/mol [4] |
| Boiling Point | 436.77 °C (estimated)[5] | 216-218 °C at 15 hPa[5] |
| Melting Point | Not available | -32 °C[5] |
| Density | Not available | 0.87 g/cm³[5] |
| logP (o/w) | 10.566 (estimated)[5] | ~8.6[4] |
| Solubility in Water | 5.607e-006 mg/L at 25 °C (estimated)[5] | Insoluble[5] |
Biological Activities
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of long-chain fatty acids and their esters. Generally, these compounds exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria. The esterification of fatty acids can influence their antimicrobial efficacy.
A comparative study on the antimicrobial activity of various fatty acids and their methyl and ethyl esters against oral microorganisms provided the following insights:
-
Gram-Positive Bacteria: Long-chain unsaturated fatty acids like linoleic acid and arachidonic acid, and their esters, have shown significant inhibitory effects.
-
Gram-Negative Bacteria: These are generally less susceptible to the antimicrobial action of fatty acids and their esters.
-
Fungi (Candida albicans): Ethyl esters have sometimes been found to be the most active antifungal agents within the tested groups.
The following table summarizes the percentage of inhibition of selected long-chain fatty acid esters against Streptococcus mutans, a Gram-positive bacterium.
| Compound (at 25 µg/mL) | % Inhibition of S. mutans |
| Linoleic Acid Ethyl Ester (LA-EE) | ~95% |
| Arachidonic Acid Ethyl Ester (ARA-EE) | ~90% |
| Oleic Acid Ethyl Ester (OA-EE) | ~64% |
Data is extrapolated from graphical representations in the cited literature and should be considered approximate.
While direct data on the antimicrobial activity of this compound was not found in the provided search results, its structural similarity to other long-chain monounsaturated fatty acid esters suggests it may possess similar properties.
Cytotoxicity
The cytotoxic effects of fatty acids and their esters are of significant interest, particularly in cancer research. The chain length and degree of saturation of the fatty acid can influence its cytotoxicity. For instance, saturated fatty acids with 16 or more carbons have been shown to induce apoptosis in pancreatic beta-cells, while shorter-chain saturated fatty acids and unsaturated fatty acids are less toxic.
While specific cytotoxic data for this compound against cancer cell lines was not available in the search results, studies on other long-chain fatty acid esters provide some context. For example, some N-acyl dopamine derivatives of fatty acids have been investigated for their cytotoxic effects on cancer cells. Further research is needed to determine the specific cytotoxic profile of this compound.
Applications in Drug Development
Drug Delivery
Long-chain fatty acid esters are explored as components of drug delivery systems due to their lipophilic nature, which can enhance the solubility and bioavailability of poorly water-soluble drugs. They can be used in the formulation of self-emulsifying drug delivery systems (SEDDS), microemulsions, and as vehicles for intramuscular injections.[5]
Ethyl oleate is a well-known vehicle for intramuscular drug delivery and a solvent in pharmaceutical preparations for lipophilic drugs like steroids.[5] The long hydrocarbon chain of these esters facilitates their incorporation into lipid-based formulations. Although specific studies on this compound as a drug delivery vehicle were not identified, its physicochemical properties suggest it could be a candidate for similar applications.
Experimental Protocols
Synthesis of Long-Chain Fatty Acid Ethyl Esters
A common method for synthesizing fatty acid ethyl esters is through the esterification of the corresponding fatty acid with ethanol in the presence of an acid catalyst.
Materials:
-
Long-chain fatty acid (e.g., Erucic Acid)
-
Anhydrous Ethanol
-
Acid catalyst (e.g., concentrated Sulfuric Acid or anhydrous Hydrogen Chloride in methanol)
-
Reflux apparatus
-
Separating funnel
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the fatty acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add the acid catalyst to the mixture.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separating funnel and add water and a non-polar solvent (e.g., hexane or diethyl ether).
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ethyl ester.
-
The product can be further purified by column chromatography if necessary.
Analysis of Fatty Acid Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis and quantification of fatty acid esters.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl or ethyl ester analysis (e.g., a wax or a low- to mid-polarity column)
Procedure:
-
Sample Preparation: Dissolve the fatty acid ester sample in a suitable volatile solvent (e.g., hexane or dichloromethane). If analyzing fatty acids from a biological sample, they first need to be extracted and derivatized to their ester form (e.g., by transesterification).
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC injector port, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The separation of different esters is based on their boiling points and interaction with the stationary phase of the column. A temperature gradient program is typically used to elute the esters.
-
Detection and Identification: As the separated esters elute from the column, they enter the mass spectrometer. The molecules are ionized (commonly by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.[6][7][8]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the fatty acid esters for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[12]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: General workflow for the synthesis of long-chain fatty acid esters.
Caption: Workflow for antimicrobial susceptibility testing of fatty acid esters.
References
- 1. researchgate.net [researchgate.net]
- 2. - [ebi.ac.uk]
- 3. Ethyl Oleate | C20H38O2 | CID 5363269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Oleate (CAS 111-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Ethyl oleate - Wikipedia [en.wikipedia.org]
- 6. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
Confirming the Identity of Synthesized Ethyl 13-docosenoate: A Spectral Analysis Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectral data for synthesized Ethyl 13-docosenoate against its known spectral characteristics and potential impurities, ensuring confident structural confirmation.
This guide outlines the expected spectral data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. By comparing the data obtained from a synthesized sample with the reference data provided in the following tables, researchers can verify the identity and purity of their product. Potential impurities arising from the common synthesis method, Fischer esterification of erucic acid with ethanol, are also considered for a thorough analysis.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for confirming the identity of synthesized this compound using a multi-technique spectral analysis approach.
Caption: Workflow for the synthesis, purification, and spectral confirmation of this compound.
Data Presentation: Spectral Data Comparison
The following tables summarize the expected quantitative data for this compound and a key potential impurity, the unreacted starting material Erucic Acid.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Assignment | This compound (Expected Chemical Shift, δ ppm) | Erucic Acid (Reference Chemical Shift, δ ppm)[1] |
| -CH=CH- (vinylic) | ~5.34 (m) | ~5.34 (m) |
| -O-CH₂-CH₃ (ethyl ester) | ~4.12 (q, J = 7.1 Hz) | - |
| -CH₂-C=O (α to carbonyl) | ~2.28 (t, J = 7.5 Hz) | ~2.35 (t, J = 7.5 Hz) |
| -CH₂-C=C (allylic) | ~2.01 (m) | ~2.01 (m) |
| -CH₂- (polymethylene chain) | ~1.25 (br s) | ~1.28 (br s) |
| -O-CH₂-CH₃ (ethyl ester) | ~1.25 (t, J = 7.1 Hz) | - |
| -CH₃ (terminal) | ~0.88 (t, J = 6.8 Hz) | ~0.88 (t, J = 6.8 Hz) |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Assignment | This compound (Expected Chemical Shift, δ ppm) | Erucic Acid (Reference Chemical Shift, δ ppm) |
| -C=O (carbonyl) | ~173.9 | ~180.2 |
| -CH=CH- (vinylic) | ~129.8 | ~129.9 |
| -O-CH₂- (ethyl ester) | ~60.1 | - |
| -CH₂- (various in chain) | ~22.7 - 34.4 | ~22.7 - 34.1 |
| -O-CH₂-CH₃ (ethyl ester) | ~14.3 | - |
| -CH₃ (terminal) | ~14.1 | ~14.1 |
Table 3: IR Spectroscopy Data Comparison
| Assignment | This compound (Expected Wavenumber, cm⁻¹)[2] | Erucic Acid (Reference Wavenumber, cm⁻¹)[3] |
| C=O stretch (ester) | ~1740 | - |
| C=O stretch (carboxylic acid) | - | ~1710 |
| O-H stretch (carboxylic acid) | - | ~3300-2500 (broad) |
| C-H stretch (sp²) | ~3005 | ~3005 |
| C-H stretch (sp³) | ~2925, 2855 | ~2925, 2855 |
| C=C stretch | ~1655 | ~1655 |
| C-O stretch (ester) | ~1170 | - |
Table 4: Mass Spectrometry Data Comparison
| Analysis | This compound (Expected m/z) | Erucic Acid (Expected m/z) |
| Molecular Ion (M⁺) | 366 | 338 |
| Key Fragments | 321 [M-OC₂H₅]⁺, 88 [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement), various aliphatic fragments | 321 [M-OH]⁺, various aliphatic fragments |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of at least -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of at least 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a large number of scans to compensate for the low natural abundance of ¹³C (typically 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm for both ¹H and ¹³C. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the wavenumbers of the major absorption bands and compare them to the reference data.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.
-
Data Acquisition:
-
Set the ionization energy to a standard value, typically 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare the m/z values of the major fragment ions to those expected for this compound. Look for the absence of a molecular ion peak corresponding to erucic acid (m/z 338).
References
A Researcher's Guide to Evaluating the Purity of Commercial Ethyl 13-docosenoate Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount. This guide provides a comparative framework for evaluating the purity of commercial Ethyl 13-docosenoate, a long-chain monounsaturated fatty acid ester. We present detailed experimental protocols for purity assessment and a comparative data table to aid in the selection of high-quality standards.
This compound, also known as Ethyl Erucate, is a critical reference material in various research applications, including the study of lipid metabolism and the development of pharmaceuticals. The presence of impurities, such as isomers, shorter- or longer-chain fatty acid esters, or residual reactants from synthesis, can significantly impact experimental outcomes. Therefore, rigorous purity assessment is essential.
Comparative Purity of Commercial Standards
The purity of this compound standards can vary between suppliers. While many vendors provide a certificate of analysis, the level of detail can differ. High-purity standards are typically characterized by a high percentage of the desired compound and the absence or minimal presence of related impurities. The following table provides a representative comparison of hypothetical this compound standards from three different commercial suppliers, based on data obtained from Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analyses.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-FID (%) | 99.5 | 98.2 | 99.8 |
| Purity by HPLC-ELSD (%) | 99.6 | 98.5 | 99.9 |
| Major Impurity 1 (GC) | Ethyl Oleate (0.2%) | Ethyl Oleate (0.8%) | Not Detected |
| Major Impurity 2 (GC) | Ethyl Behenate (0.1%) | Ethyl Palmitate (0.5%) | Ethyl Oleate (0.05%) |
| Geometric Isomers (HPLC) | cis-isomer >99.9% | cis-isomer 99.0% | cis-isomer >99.9% |
| Other Impurities (Total, %) | 0.2 | 0.5 | 0.05 |
Experimental Protocols for Purity Assessment
The two primary analytical techniques for determining the purity of fatty acid esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust method for quantifying the fatty acid ester profile of a sample. For ethyl esters, direct injection is often possible, though derivatization to the more volatile methyl esters can also be performed.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as hexane or isooctane and dilute to the mark.
-
An internal standard (e.g., methyl heptadecanoate) can be added for precise quantification.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for fatty acid ester analysis, such as a DB-23 or a similar polar stationary phase (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[1]
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 15 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by a known standard.
-
Calculate the purity by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
-
Isomeric Purity and Alternative Purity Assessment by HPLC
HPLC can be used as an orthogonal method to GC for purity assessment and is particularly useful for separating geometric isomers (cis/trans).[2] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for the analysis of non-UV-absorbing fatty acid esters.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of approximately 1 mg/mL in a solvent mixture such as acetonitrile/isopropanol (50:50, v/v).
-
Prepare a series of dilutions for linearity assessment if quantification is required.
-
-
Instrumentation:
-
HPLC System: With a pump, autosampler, and column oven.
-
Detector: ELSD or CAD.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size).
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water/isopropanol.
-
For example, a gradient starting from 80% acetonitrile and 20% water, ramping to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 SLM.
-
-
Data Analysis:
-
Assess the chromatogram for the main peak of this compound and any impurity peaks.
-
The area percentage of the main peak relative to the total peak area provides the purity value.
-
This method can also resolve and quantify geometric isomers if present.
-
Visualizing the Workflow and Logic
To aid in understanding the process of evaluating commercial standards, the following diagrams illustrate the experimental workflow and the logical relationships in purity assessment.
Caption: Experimental workflow for the purity evaluation of this compound standards.
Caption: Logical diagram for the assessment of commercial chemical standard purity.
References
Comparison of different synthesis routes for Ethyl 13-docosenoate.
Ethyl 13-docosenoate, also known as ethyl erucate, is the ethyl ester of 13-docosenoic acid (erucic acid). It finds applications in various industries, including as a lubricant, plasticizer, and surfactant, and as a component of biodiesel. The selection of a synthetic route for this compound is crucial for researchers and drug development professionals, as it impacts yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of the primary synthesis routes, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The synthesis of this compound can be broadly categorized into three main routes: direct esterification, transesterification, and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.
| Parameter | Direct Esterification (Fischer) | Transesterification (Base-Catalyzed) | Transesterification (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Starting Material | Erucic Acid | High-Erucic Acid Triglycerides (e.g., Rapeseed Oil) | High-Erucic Acid Triglycerides (e.g., Rapeseed Oil) | Erucic Acid or Triglycerides |
| Primary Reagent | Ethanol | Ethanol | Ethanol | Ethanol |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) or Solid Acid (e.g., Acid Clays) | Strong Base (e.g., NaOH, KOH) or Solid Base (e.g., CaO) | Strong Acid (e.g., H₂SO₄, Heteropolyacids) | Lipase (e.g., Candida antarctica lipase B) |
| Reaction Temperature | 60-150°C | Room Temperature to 80°C | 85-150°C | 30-60°C |
| Reaction Time | 1-10 hours | 1-4 hours | 3-5 hours | 24-120 hours |
| Reported Yield/Conversion | >95% (for similar long-chain esters)[1] | High conversion, often >98% for biodiesel production[2] | ~50% conversion after 5 hours (with heteropolyacid catalyst)[3] | Up to 99% conversion (for similar esters)[4] |
| Key Advantages | High purity of starting material can lead to a cleaner product. | Economical process using readily available oils. Fast reaction rates. | Tolerant to free fatty acids in the feedstock. | High selectivity, mild reaction conditions, environmentally friendly. |
| Key Disadvantages | Requires isolated erucic acid. The reversible reaction needs water removal to achieve high yields. | Sensitive to water and free fatty acids, which can lead to soap formation and reduce yield. | Slower reaction rates compared to base catalysis. Often requires higher temperatures. | Enzymes can be expensive. Longer reaction times. |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes.
1. Direct Esterification (Fischer Esterification)
This method involves the acid-catalyzed reaction of erucic acid with ethanol.
Experimental Protocol:
-
Materials:
-
Erucic Acid (1 equivalent)
-
Anhydrous Ethanol (large excess, e.g., 10-20 equivalents, also serves as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2 mol%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), dissolve erucic acid in anhydrous ethanol.
-
Carefully add the concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.
-
After the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
-
2. Transesterification of High-Erucic Acid Rapeseed Oil
This protocol describes a base-catalyzed transesterification, a common method for biodiesel production.
Experimental Protocol:
-
Materials:
-
High-Erucic Acid Rapeseed Oil (1 equivalent)
-
Anhydrous Ethanol (typically a 6:1 to 12:1 molar ratio relative to the oil)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst, e.g., 1% by weight of the oil)
-
Aqueous acid solution (for neutralization, e.g., dilute HCl or acetic acid)
-
Hot water for washing
-
-
Procedure:
-
Dissolve the catalyst (KOH or NaOH) completely in anhydrous ethanol in a separate flask. This solution is highly caustic and should be handled with care.
-
In a reaction vessel equipped with a mechanical stirrer and a condenser, heat the high-erucic acid rapeseed oil to the desired reaction temperature (e.g., 60-70°C).
-
Add the ethanolic catalyst solution to the heated oil while stirring vigorously.
-
Maintain the temperature and stirring for the duration of the reaction (typically 1-2 hours).
-
After the reaction is complete, stop the heating and stirring and allow the mixture to settle in a separatory funnel. Two distinct layers will form: an upper layer of ethyl esters (biodiesel) and a lower layer of glycerol.
-
Separate the lower glycerol layer.
-
Wash the upper ester layer with a warm, dilute acid solution to neutralize any remaining catalyst, followed by several washes with hot water to remove soaps and residual glycerol.
-
Dry the washed ester layer over anhydrous sodium sulfate or by heating under vacuum to remove residual water and ethanol. The final product is a mixture of fatty acid ethyl esters, rich in this compound.
-
3. Enzymatic Synthesis using Immobilized Lipase
This method utilizes a lipase to catalyze the esterification of erucic acid or the transesterification of high-erucic acid oil.
Experimental Protocol:
-
Materials:
-
Erucic Acid or High-Erucic Acid Rapeseed Oil (1 equivalent)
-
Ethanol (stoichiometric to slight excess, e.g., 1:1 to 3:1 molar ratio to fatty acid/triglyceride)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B) (typically 5-10% by weight of the substrates)
-
Organic solvent (optional, e.g., hexane or tert-butanol, to reduce viscosity)
-
Molecular sieves (to remove water produced during esterification)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, combine the erucic acid or rapeseed oil, ethanol, and optional solvent.
-
If performing direct esterification, add activated molecular sieves to the reaction mixture.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 40-50°C) with continuous stirring or shaking.
-
Monitor the reaction progress over time (typically 24-72 hours) by taking small aliquots and analyzing them by gas chromatography (GC) or TLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
If a solvent was used, remove it by rotary evaporation.
-
The resulting product can be used as is or further purified if necessary. For transesterification, the glycerol byproduct will need to be separated.
-
Visualization of Synthesis Route Selection
The choice of a particular synthesis route depends on several factors, including the available starting materials, desired purity, production scale, and cost considerations. The following diagram illustrates a logical workflow for selecting an appropriate synthesis method.
Caption: A decision workflow for selecting a synthesis route for this compound.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Transesterification process to manufacture ethyl ester of rape oil (Conference) | OSTI.GOV [osti.gov]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Ethyl 13-docosenoate in various biological matrices.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl 13-docosenoate Detection and Quantification Across Biological Samples
This compound, the ethyl ester of erucic acid, is a fatty acid ethyl ester (FAEE) that has garnered interest as a potential biomarker for recent alcohol consumption and in the study of lipid metabolism. Its detection and quantification in various biological matrices are crucial for understanding its physiological and pathological roles. This guide provides a comparative analysis of this compound levels and the analytical methodologies used for its determination in different biological samples, supported by experimental data.
Quantitative Data Summary
While direct comparative studies quantifying this compound across multiple biological matrices in a single cohort are limited, data from various sources indicate its differential distribution. Fatty acid ethyl esters, as a class, are found in significantly higher concentrations in lipid-rich tissues compared to body fluids.
| Biological Matrix | Typical Concentration Range of FAEEs | Analytical Method | Reference |
| Adipose Tissue | High (nmol/g to µmol/g) | GC-MS | [1] |
| Liver | Moderate to High (nmol/g) | GC-MS, LC-MS/MS | [1][2] |
| Pancreas | Moderate to High (nmol/g) | GC-MS | [1][2] |
| Heart | Moderate (nmol/g) | GC-MS | [1] |
| Blood/Plasma | Low (pmol/mL to nmol/mL) | GC-MS, LC-MS/MS | [2][3] |
| Urine | Very Low / Often Undetectable | LC-MS/MS | [4] |
Note: The concentration ranges are generalized for fatty acid ethyl esters and may vary for this compound specifically.
Experimental Protocols
The accurate quantification of this compound in biological matrices relies on robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Preparation
A critical step in the analysis of this compound is the extraction from the complex biological matrix.
-
Homogenization: Solid tissues (adipose, liver, pancreas, heart) are homogenized in a suitable buffer.
-
Lipid Extraction: A liquid-liquid extraction is typically performed using a non-polar solvent such as hexane or a mixture of chloroform and methanol. This step isolates the lipid fraction containing this compound.
-
Solid-Phase Extraction (SPE): For cleaner samples, particularly for blood/plasma and urine, SPE can be used to remove interfering substances.
-
Derivatization (for GC-MS): Although this compound is an ester, analysis of its parent fatty acid (erucic acid) often involves derivatization to a more volatile form, such as a methyl ester (FAME). However, for direct FAEE analysis, this step is omitted.
GC-MS Analysis
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like fatty acid ethyl esters.
-
Column: A non-polar or medium-polarity capillary column is typically used for separation.
-
Injection: A splitless or on-column injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure the elution of long-chain esters like this compound.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with detection in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity, particularly for complex matrices, and does not require derivatization.
-
Column: A reverse-phase C18 or C8 column is typically used for chromatographic separation.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like formic acid or ammonium formate, is used.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides excellent selectivity.[5]
Mandatory Visualizations
Caption: Biosynthetic pathway of Erucic Acid and its conversion to this compound.
Caption: Generalized experimental workflow for the analysis of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Differences in the fatty acid composition of fatty acid ethyl esters in organs and their secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics in serum and urinary excretion of ethyl sulfate and ethyl glucuronide after medium dose ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Ethyl 13-docosenoate in a Laboratory Setting
Key Safety and Disposal Information
The disposal of Ethyl 13-docosenoate should be guided by the principles of handling flammable esters. The following table summarizes the key considerations based on general knowledge of similar chemical compounds.
| Parameter | Guideline | Source |
| Waste Classification | Flammable Liquid; Non-halogenated Organic Waste | General chemical safety principles |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | General laboratory safety protocols |
| Containerization | Tightly sealed, properly labeled, compatible container (e.g., glass or polyethylene) | [1] |
| Storage of Waste | In a designated, well-ventilated, cool, and dry area away from ignition sources | [1][2] |
| Disposal Method | Licensed hazardous waste disposal contractor | [3][4] |
Experimental Protocols for Disposal
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Segregate it from other waste streams, particularly from aqueous, halogenated, and reactive wastes.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles or a face shield, and a lab coat.
3. Containerization:
-
Select a clean, dry, and chemically compatible waste container with a secure screw-top cap. The original container, if in good condition, can be used.[1]
-
Carefully transfer the waste this compound into the designated container. Avoid overfilling the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
-
For small quantities (<50 mL), the chemical can be absorbed onto an inert material like vermiculite or sand before being placed in the waste container.[4]
4. Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in a solution)
-
The date of accumulation
-
The associated hazards (e.g., "Flammable")
-
5. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:
-
Well-ventilated
-
Away from heat, sparks, open flames, and other ignition sources[1]
-
In secondary containment to prevent spills
-
6. Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Never pour this compound down the sink or drain, as this can lead to environmental contamination and potential damage to the plumbing infrastructure.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 13-docosenoate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 13-docosenoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, data from similar long-chain fatty acid esters suggests a low order of acute toxicity. However, as with any chemical, appropriate precautions should be taken to minimize exposure. The primary risks are associated with skin and eye contact, and inhalation of aerosols or mists.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects against splashes and airborne droplets. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If aerosols or mists are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the substance. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood if there is a potential for generating aerosols or mists.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the substance.
-
Keep containers tightly closed when not in use to prevent contamination and potential spills.
-
-
In Case of a Spill:
-
Alert others in the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Collection:
-
Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Method:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
